Product packaging for 4-Chloro-1(2H)-isoquinolone(Cat. No.:CAS No. 56241-09-9)

4-Chloro-1(2H)-isoquinolone

Cat. No.: B189350
CAS No.: 56241-09-9
M. Wt: 179.6 g/mol
InChI Key: MVWIXKFNHOXLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-1(2H)-isoquinolone is a versatile isoquinoline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. The isoquinoline scaffold is a privileged structure in the development of bioactive molecules and is found in compounds with a range of pharmacological activities . For instance, isoquinoline-based compounds are being actively investigated as a novel class of allosteric HIV-1 integrase inhibitors (ALLINIs), which represent a promising therapeutic strategy with a mechanism of action distinct from current clinical drugs . Furthermore, related chloro-substituted benzo[f]isoquinoline compounds have been identified as potent activators of ion channels, specifically the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and calcium-sensitive potassium channels (KCNN4), highlighting the potential of this chemical class in physiological research and the study of channelopathies . As a building block, this compound is particularly valuable for constructing more complex molecular architectures, enabling researchers to explore new chemical space in the search for novel therapeutics and biological probes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B189350 4-Chloro-1(2H)-isoquinolone CAS No. 56241-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWIXKFNHOXLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356466
Record name 4-Chloro-1(2H)-isoquinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56241-09-9
Record name 4-Chloro-1(2H)-isoquinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 1 2h Isoquinolone and Its Analogues

Classical and Contemporary Approaches to 1(2H)-Isoquinolone Core Synthesis

The construction of the 1(2H)-isoquinolone scaffold is a foundational step in accessing its various substituted analogues. Over the years, numerous synthetic protocols have been developed, ranging from classical name reactions to modern transition-metal-catalyzed annulations.

First described by Siegmund Gabriel and James Colman in 1900, the Gabriel–Coleman rearrangement is a classical method for forming substituted isoquinoline (B145761) derivatives. The reaction involves the treatment of a phthalimido ester or a saccharin derivative with a strong base, such as an alkoxide, to induce a ring expansion that forms the isoquinolone ring.

The mechanism commences with the base attacking a carbonyl group, leading to the opening of the phthalimido or saccharin ring to form an imide anion. This is followed by an isomerization to a more stable carbanion, facilitated by an adjacent electron-withdrawing group. The final step is an intramolecular cyclization (Dieckmann condensation) of the carbanion onto an ester, which, after rearrangement, yields the substituted isoquinolone core. The reaction is general for substrates that possess an enolizable hydrogen, which is necessary for the formation of the key carbanion intermediate. A notable application of this method is the synthesis of 4-hydroxyisoquinoline from N-phthalimidoglycine ethyl ester, which proceeds in high yield.

Modern synthetic chemistry has increasingly turned to annulation protocols, which offer high atom economy and step efficiency for constructing cyclic compounds like isoquinolones. acs.org These methods often utilize transition-metal catalysts to facilitate the cyclization of acyclic precursors.

A prominent strategy is the [4+2] intermolecular annulation, where a four-atom component (e.g., a benzamide (B126) derivative) reacts with a two-atom component (e.g., an alkyne). Nickel and rhodium complexes are frequently employed as catalysts. For instance, the reaction of ortho-halobenzamides with internal alkynes, catalyzed by an air-stable nickel complex, affords N-substituted isoquinolones in good to high yields. iust.ac.ir This approach proceeds via the activation of aryl C-X (where X is a halogen) and N-H bonds. acs.org

Rhodium(III)-catalyzed C-H activation is another powerful tool. In this approach, an N-methoxybenzamide can react with various unsaturated partners like vinyl esters or cyclopropenes to yield the isoquinolone core. acs.org These reactions provide efficient routes to 3,4-unsubstituted or variously substituted isoquinolones, depending on the coupling partner used. acs.orgorganic-chemistry.org

Catalyst SystemSubstratesKey Features
[Ni(dppe)Br₂]/Znortho-halobenzamide + internal alkyneAffords N-substituted isoquinolones; good to high yields. iust.ac.ir
[Cp*RhCl₂]₂/AgSbF₆N-methoxybenzamide + diazo compoundRedox-free carbene insertion mechanism; excellent regioselectivity.
Pd(OAc)₂o-halo-(2,2-dihalovinyl)-benzene + amine/COTandem amination-carbonylation-cyclization; one-pot, 3-bond synthesis.

The synthesis of highly substituted or complex isoquinolones often requires multistep strategies that allow for the controlled introduction of various functional groups. These methods provide versatility and are crucial for creating diverse molecular architectures.

One powerful modern approach involves the convergent assembly of multiple components in a single operation. For example, a method based on the metalation of o-tolualdehyde tert-butylimines, followed by trapping with nitriles, provides a highly direct route to 3-substituted isoquinolines. This strategy can be extended to introduce substituents at the C4 position by including an appropriate electrophile in the work-up.

Another common multistep strategy is the Suzuki cross-coupling reaction. A 2-halobenzonitrile can be coupled with a vinyl boronate, followed by a platinum-catalyzed nitrile hydrolysis and cyclization, to furnish 3,4-unsubstituted isoquinolin-1(2H)-ones in an efficient two-step sequence. organic-chemistry.org Such sequential approaches, where a core is first assembled and then further functionalized, are fundamental to building libraries of complex isoquinolone derivatives for various applications.

Targeted Synthesis of 4-Chloro-1(2H)-isoquinolone

While general methods establish the isoquinolone core, specific strategies are required to place a chlorine atom precisely at the C4 position. These include direct functionalization of a pre-formed ring or building the molecule from precursors that already contain the necessary elements for chlorination.

The direct and regioselective functionalization of the C4 position of the isoquinolone ring is a significant challenge. researchgate.net However, specific methods have been developed to achieve this transformation. Halogenation at the C4 position of isoquinolin-1(2H)-ones is a known and successful functionalization. researchgate.net

A recently developed cost-effective method for the direct C4-halogenation of isoquinolines involves a one-pot sequence. acs.orgnih.gov This strategy proceeds through three key steps:

Dearomatization: The isoquinoline ring is temporarily dearomatized using di-tert-butyl dicarbonate (Boc₂O).

Electrophilic Halogenation: The dearomatized intermediate is then treated with an electrophilic chlorine source, which selectively adds the halogen to the C4 position.

Rearomatization: An acid-promoted step restores the aromaticity of the ring system, yielding the final 4-halogenated isoquinoline. acs.orgnih.gov

This method exhibits high C4 site selectivity and demonstrates good tolerance for other functional groups on the benzene ring portion of the molecule. acs.orgnih.gov

An alternative to direct chlorination is to construct the this compound from precursors that facilitate the introduction of the chlorine atom at the desired position.

One versatile method begins with the condensation of a lithiated o-tolualdehyde tert-butylimine with a nitrile. The resulting eneamido anion intermediate can be trapped at the C4 position with a suitable electrophile. To synthesize 4-chloroisoquinolines, hexachloroethane is used as the chlorine source to trap this intermediate, directly installing the chlorine atom at C4 during the ring-forming process. harvard.edu

Another established route involves the use of 4-bromo-1(2H)-isoquinolinones as precursors. The bromine atom at the C4 position can be exchanged with lithium via an alkyllithium-halogen exchange reaction. The resulting C4-lithiated anion is a powerful nucleophile that can be trapped with an electrophilic chlorine source to yield the target this compound. This method provides a reliable pathway to access 4-substituted isoquinolones from readily available brominated starting materials.

Hydrolysis of Methoxyisoquinoline Precursors

Metal-Catalyzed Cyclization and Annulation Reactions

Metal-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic frameworks like isoquinolones, offering high efficiency, regioselectivity, and functional group tolerance. Copper and rhodium catalysts, in particular, have been extensively utilized in various cyclization and annulation strategies to afford a diverse range of isoquinolone derivatives.

Copper-Catalyzed Domino Reactions for Isoquinolone-4-Carboxylic Acids

A highly efficient method for the synthesis of polysubstituted isoquinolone-4-carboxylic acids involves a copper-catalyzed domino reaction. This strategy often begins with a multi-component reaction, such as the Ugi four-component reaction (Ugi-4CR), to assemble a complex acyclic precursor, which then undergoes a copper-catalyzed intramolecular cyclization.

This approach has been successfully applied to the synthesis of a variety of isoquinolone-4-carboxylic acids from 2-halobenzoic acids, ammonia, various aldehydes, and isocyanides. The initial Ugi reaction forms an α-acylamino amide intermediate. This intermediate is then subjected to a copper-catalyzed cascade reaction, typically using a copper(I) source like copper(I) iodide (CuI) in the presence of a base such as cesium carbonate (Cs₂CO₃). google.com The reaction proceeds via an initial Ullmann-type C-C bond formation followed by an intramolecular condensation to construct the isoquinolone core. google.com This ligand-free catalytic system demonstrates broad substrate scope and good tolerance for various functional groups, providing access to a library of structurally diverse isoquinolone-4-carboxylic acids in moderate to good yields. google.comthieme-connect.de

Table 1: Copper-Catalyzed Domino Synthesis of Isoquinolone-4-Carboxylic Acid Derivatives

Entry 2-Halobenzoic Acid Aldehyde Isocyanide β-Keto Ester Product Yield (%)
1 2-Iodobenzoic acid Paraformaldehyde 4-Methoxyphenyl isocyanide Ethyl acetoacetate 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 82
2 2-Iodobenzoic acid Cyclopentanecarbaldehyde Benzyl isocyanide Ethyl acetoacetate 2-benzyl-3-cyclopentyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 79
3 2-Bromobenzoic acid Isobutyraldehyde tert-Butyl isocyanide Ethyl acetoacetate 2-(tert-butyl)-3-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 75
4 5-Nitro-2-iodobenzoic acid Paraformaldehyde 4-Chlorophenyl isocyanide Ethyl acetoacetate 2-(4-chlorophenyl)-7-nitro-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 68

Reaction conditions: Ugi adduct (0.3 mmol), β-keto ester (0.45 mmol), Cs₂CO₃ (0.6 mmol), CuI (0.03 mmol), in dioxane at 80 °C for 12 h. google.com

Rhodium-Catalyzed C-H Activation/Annulation Strategies

Rhodium-catalyzed C-H activation has become a cornerstone in modern synthetic chemistry for the construction of heterocyclic systems. This approach allows for the direct functionalization of otherwise inert C-H bonds, providing an atom- and step-economical pathway to complex molecules like isoquinolones.

C-H/N-H Activation with Alkyne Coupling Partners

The synthesis of isoquinolones can be efficiently achieved through the rhodium(III)-catalyzed oxidative cycloaddition of benzamides with alkynes. chemicalbook.com This reaction proceeds via a concerted C-H/N-H bond activation, where the amide group acts as an internal directing group. chemicalbook.com The catalytic cycle is proposed to involve the formation of a five-membered rhodacycle intermediate, which then undergoes alkyne insertion. Subsequent reductive elimination furnishes the isoquinolone product. chemicalbook.com This methodology is characterized by its high functional group tolerance, accommodating halides, ethers, and even unprotected aldehydes. chemicalbook.com The use of a copper(II) salt, such as copper(II) acetate (B1210297), as an oxidant is typically required to regenerate the active rhodium(III) catalyst. chemicalbook.com

Table 2: Rhodium-Catalyzed C-H/N-H Activation for Isoquinolone Synthesis

Entry Benzamide Alkyne Product Yield (%)
1 Benzamide Diphenylacetylene 3,4-Diphenylisoquinolin-1(2H)-one 95
2 4-Methylbenzamide 1-Phenyl-1-propyne 6-Methyl-4-methyl-3-phenylisoquinolin-1(2H)-one 85
3 4-Chlorobenzamide Di-p-tolylacetylene 6-Chloro-3,4-di-p-tolylisoquinolin-1(2H)-one 92
4 N-Methylbenzamide 4-Octyne 2-Methyl-3,4-dipropylisoquinolin-1(2H)-one 78

Reaction conditions: Benzamide (0.5 mmol), alkyne (1.0 mmol), [RhCpCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂ (1.0 mmol) in t-AmylOH at 100 °C for 12 h.* chemicalbook.com

[4+2] Cycloaddition with Alkenes and Alkynes

Rhodium(III)-catalyzed [4+2] annulation reactions provide another powerful route to isoquinolone and dihydroisoquinolone scaffolds. In this approach, an N-substituted benzamide or a related derivative acts as a four-atom component, reacting with a two-atom alkene or alkyne coupling partner. The reaction is initiated by C-H activation at the ortho-position of the benzamide, directed by a suitable group on the nitrogen atom (e.g., an O-pivaloyl hydroxamate). The resulting rhodacycle then undergoes insertion of the alkene or alkyne, followed by cyclization and reductive elimination to afford the final product.

This strategy has been successfully employed using simple feedstock gases like ethylene and propyne as the two-carbon coupling partners. orgsyn.org The reaction conditions are generally robust, and the methodology allows for the synthesis of a diverse array of 3,4-dihydroisoquinolones and 3-methylisoquinolones in good yields. orgsyn.org

Decarbonylation/Alkyne Insertion Cascades

An innovative rhodium-catalyzed decarbonylation/alkyne insertion cascade of phthalimides offers an alternative pathway to substituted isoquinolones. This reaction proceeds without the need for an external oxidant. The proposed mechanism involves the rhodium(I)-catalyzed extrusion of carbon monoxide from the phthalimide substrate to generate a rhodacycle intermediate. This intermediate then undergoes intermolecular insertion of an alkyne, followed by intramolecular annulation to construct the isoquinolone ring system. This method is notable for its good functional group tolerance and the construction of both a C-C and a C-N bond in a single operation.

Table 3: Rhodium-Catalyzed Decarbonylation/Alkyne Insertion for Isoquinolone Synthesis

Entry Phthalimide Alkyne Product Yield (%)
1 N-(8-quinolinyl)phthalimide Diphenylacetylene 2-(8-quinolinyl)-3,4-diphenylisoquinolin-1(2H)-one 85
2 N-(8-quinolinyl)phthalimide 1-Phenyl-1-propyne 2-(8-quinolinyl)-4-methyl-3-phenylisoquinolin-1(2H)-one 72
3 4-Methyl-N-(8-quinolinyl)phthalimide Di-p-tolylacetylene 6-Methyl-2-(8-quinolinyl)-3,4-di-p-tolylisoquinolin-1(2H)-one 78
4 4-Chloro-N-(8-quinolinyl)phthalimide 4-Octyne 6-Chloro-2-(8-quinolinyl)-3,4-dipropylisoquinolin-1(2H)-one 65

Reaction conditions: Phthalimide (0.2 mmol), alkyne (0.3 mmol), [Rh(cod)Cl]₂ (5 mol%), dppf (10 mol%) in toluene at 130 °C for 24 h.

Palladium-Catalyzed Cascade Reactions

Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic compounds, including isoquinolones. Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach.

Cross-Coupling/Annulation with N-Alkoxybenzamides

The [4+2] intermolecular annulation of N-alkoxybenzamides with alkynes represents a significant strategy for forming N-H isoquinolones. mdpi.com This method proceeds through the cleavage of C–H and N–O bonds, coupled with a dealkoxylation reaction. mdpi.com When palladium(II) acetate is used as the catalyst in the presence of an additive like sodium iodide dihydrate (NaI·2H₂O) under an air atmosphere, the alkoxy group on the nitrogen atom is not cleaved, leading to the formation of N-alkoxy isoquinolones with high chemoselectivity. mdpi.com Furthermore, a palladium-catalyzed cascade involving dehydrogenative cross-coupling and annulation of N-alkoxybenzamides with β-keto esters has been developed, operating through a proposed Pd(II)/Pd(IV) catalytic cycle. researchgate.net

Catalyst / AdditiveCoupling PartnerProduct TypeRef.
Pd(OAc)₂ / NaI·2H₂OInternal AlkynesN-Alkoxy Isoquinolones mdpi.com
Pd(OOCCF₃)₂ / K₂S₂O₈β-Keto EstersN-Alkoxy Isoquinolones semanticscholar.org
Pd(II) CatalystAllenesAlkylidene Isoindolinones figshare.com
Annulation Reactions of Epoxides with Benzamides

A notable advancement in isoquinolone synthesis involves the use of epoxides as C2 synthons in a palladium(II)-catalyzed oxidative annulation with N-alkoxybenzamides. mdpi.comresearchgate.net This reaction regioselectively produces 3-substituted isoquinolones. mdpi.comresearchgate.net The process involves a C–H alkylation followed by a cascade annulation. researchgate.net The choice of reaction conditions is critical; the addition of potassium trifluoroacetate and triethylamine (TEA) promotes a dehydration step, leading to the formation of isoquinolones instead of isochromans. acs.orgnih.gov This methodology has proven effective in the total synthesis of several natural products, including rupreschstyril, siamine, and cassiarin A. researchgate.netacs.orgacs.org Yields for this transformation can be as high as 92%. researchgate.netacs.orgacs.org The reaction is sensitive to the electronic properties of substituents on the benzamide ring, with electron-donating groups generally providing moderate yields, while some electron-withdrawing groups like a meta-chloro substituent can significantly hinder the reaction. acs.org

CatalystCoupling PartnerKey AdditivesProductMax. YieldRef.
Pd(OAc)₂EpoxidesOxidant, TEA3-Substituted Isoquinolones92% researchgate.netacs.orgacs.org

Cobalt-Catalyzed C-H Activation and Cyclocondensation

Cobalt-catalyzed reactions have emerged as a cost-effective alternative for C-H activation and the synthesis of isoquinolones. nih.govglobethesis.com An inexpensive catalyst, cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), has been successfully used in the decarboxylative C-H activation/annulation of benzamides with alkynyl carboxylic acids. nih.govresearchgate.net This method demonstrates switchable selectivity, capable of producing either isoquinolones or isoindolinones. nih.govresearchgate.net For the synthesis of isoquinolones, a catalytic amount of silver(I) oxide (Ag₂O) is used as a co-catalyst with oxygen from the air serving as the terminal oxidant. nih.govresearchgate.net N-Chloroamides have also been utilized as directing synthons for cobalt-catalyzed C-H activation at room temperature, reacting with alkynes to yield isoquinolones. organic-chemistry.org

Cobalt CatalystCoupling PartnerDirecting Group/SynthonKey FeaturesRef.
Co(OAc)₂·4H₂OAlkynyl Carboxylic AcidsAmideDecarboxylative annulation, uses O₂ as oxidant nih.govresearchgate.net
Cobalt CatalystAlkynesN-ChloroamideRoom temperature C-H activation organic-chemistry.org

Nickel-Catalyzed Annulations

Nickel catalysis provides a powerful and versatile platform for the synthesis of isoquinolone derivatives. One prominent method is the denitrogenative alkyne insertion of 1,2,3-benzotriazin-4(3H)-ones, which reacts with both internal and terminal alkynes in the presence of a nickel(0)/phosphine catalyst to produce a wide array of substituted 1(2H)-isoquinolones in high yields. nih.govacs.org Another key strategy involves the nickel-catalyzed annulation of 2-halobenzamides with alkynes, which is an efficient route to substituted 1(2H)-isoquinolone derivatives and has been applied to the total synthesis of oxyavicine. acs.org Additionally, nickel catalysts can facilitate the C-F/N-H annulation of ortho-fluoro-substituted aromatic amides with alkynes under mild conditions, often without the need for a ligand. researchgate.net

Nickel Catalyst SystemSubstratesReaction TypeRef.
Ni(0)/phosphine1,2,3-Benzotriazin-4(3H)-ones + AlkynesDenitrogenative Alkyne Insertion nih.govacs.org
[Ni(dppe)Br₂] / Zn2-Halobenzamides + AlkynesC-X/N-H Annulation semanticscholar.org
Ni(cod)₂Salicylate Esters + AlkynesC-O/O-H Annulation oup.com
Nickel Catalystortho-Fluoro-substituted Amides + AlkynesC-F/N-H Annulation researchgate.net

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, particularly those based on lithium, are fundamental tools in organic synthesis for forming carbon-carbon bonds.

Alkyllithium Exchange and Electrophilic Trapping

Early methods for isoquinolone synthesis utilized organolithium reagents. mdpi.com These approaches often involve the generation of a dilithiated intermediate, which can then react with an appropriate electrophile. For example, dilithiated N-propenyl-ortho-toluamides and dilithiated 2-methyl-N-aryl-benzamides have been used as key intermediates in the construction of the isoquinolone ring system. mdpi.com The general principle involves a lithium-halogen exchange or direct deprotonation using a strong alkyllithium base like n-butyllithium to create a potent carbanionic nucleophile. libretexts.orglibretexts.org This nucleophile can then undergo intramolecular cyclization or react with an external electrophile to build the heterocyclic core. These reactions must be conducted under strictly anhydrous (dry) conditions in aprotic solvents, as organometallic reagents readily react with water and other protic solvents. libretexts.org

Green Chemistry Approaches to Isoquinolone Synthesis

In recent years, there has been a considerable shift towards the development of environmentally benign synthetic methods. For the synthesis of isoquinolones, green chemistry principles have been applied through the use of visible light, photocatalysis, and metal-free reaction conditions, minimizing waste and avoiding the use of toxic reagents.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering a green alternative to traditional thermal reactions. These methods often proceed under mild conditions and can enable unique chemical transformations.

One notable metal-free approach for the synthesis of isoquinolone derivatives involves a photoinitiated deaminative [4+2] annulation of alkynes and N-amidepyridinium salts. researchgate.netrsc.org This method demonstrates broad substrate scope and good functional group tolerance under benign reaction conditions. The reaction is believed to proceed through the formation of a critical amide radical, generated by the photocatalytic cleavage of the N-N bond in the N-amidepyridinium salt. This radical then adds to an alkyne, initiating the annulation process to yield the isoquinolone core. researchgate.netrsc.org While this method has not been explicitly reported for the synthesis of this compound, the tolerance of the reaction to various functional groups suggests its potential applicability. By selecting an appropriately substituted N-amidepyridinium salt and a chloro-substituted alkyne, this pathway could theoretically be adapted for the synthesis of the target compound.

Another visible-light-mediated approach involves the use of organo-photocatalysts, such as Rose Bengal, to facilitate cascade reactions. For instance, a visible-light photoredox-catalyzed oxidation/[3+2] cycloaddition/oxidative aromatization cascade has been successfully employed for the synthesis of pyrrolo[2,1-a]isoquinolines. nih.gov Although this method yields a different heterocyclic system, it highlights the potential of visible-light catalysis in constructing complex molecules containing the isoquinoline motif under metal-free conditions. nih.gov

The following table summarizes a representative visible-light-induced synthesis of an isoquinolone derivative.

Reactant 1Reactant 2PhotocatalystLight SourceProductYieldReference
N-amidepyridinium saltAlkyneEosin YBlue LEDsIsoquinolone derivativeGood researchgate.net

The development of metal-free annulation reactions is a significant advancement in green chemistry, as it avoids the use of often toxic and expensive heavy metals.

A notable metal-free oxidative cycloaddition for the synthesis of isoquinolones utilizes bis(trifluoroacetoxy)iodobenzene (PIFA) and trifluoroacetic acid (TFA). nih.gov This method involves the reaction of substituted benzamides with alkynes. The reaction proceeds under mild conditions and provides a convenient route to a wide variety of isoquinolones in good yields. nih.gov The proposed mechanism involves an oxidative annulation of a simple N-methoxybenzamide with a diarylacetylene or an aryl/alkyl acetylene (B1199291) derivative. nih.gov To apply this method for the synthesis of this compound, a benzamide precursor with a chlorine substituent at the appropriate position would be required.

Benzamide DerivativeAlkyne DerivativeReagentsProductYieldReference
N-methoxybenzamideDiarylacetylenePIFA, TFAIsoquinolone derivativeup to 87% nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. While specific methods for the stereoselective synthesis of chiral this compound derivatives are not extensively documented, general strategies for the asymmetric synthesis of isoquinolones and related heterocyclic systems can be considered.

One approach to obtaining chiral isoquinolones is through the asymmetric synthesis of axially chiral derivatives. A nickel(0)/bis(oxazoline)-catalyzed asymmetric denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with bulky internal alkynes has been developed to produce novel axially chiral isoquinolones with high yields and stereoselectivities. nih.gov This method provides direct access to these chiral compounds from readily available starting materials under mild conditions. nih.gov Adapting this methodology to produce chiral this compound would necessitate the use of appropriately substituted benzotriazinone and alkyne precursors.

Another strategy involves the use of chiral auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.comyoutube.com For the synthesis of a chiral this compound derivative, a chiral auxiliary could be attached to a precursor molecule to control the stereochemical outcome of a key bond-forming reaction.

Furthermore, chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org This can be achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by techniques such as crystallization or chromatography. wikipedia.org The separated diastereomers are then converted back to the individual enantiomers. For a racemic mixture of a this compound derivative, a suitable chiral acid or base could be used as a resolving agent. wikipedia.org Chiral chromatography, using a chiral stationary phase, is another powerful technique for the direct separation of enantiomers. mdpi.com

The following table outlines general strategies for obtaining chiral compounds, which could be applied to this compound derivatives.

StrategyDescriptionPotential Application to this compound
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other.A chiral transition metal complex could catalyze a key cyclization step.
Chiral AuxiliariesTemporary incorporation of a chiral molecule to direct a stereoselective reaction.A chiral auxiliary attached to a precursor could control the stereochemistry of the isoquinolone ring formation.
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.A racemic this compound derivative could be separated using a chiral resolving agent or chiral chromatography.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 1 2h Isoquinolone

Ring-Opening Reactions and Rearrangements

Beyond substitution reactions, the isoquinolone scaffold can undergo more complex transformations, including ring-opening reactions and rearrangements, often initiated by external stimuli such as light.

Photochemical methods can induce ring expansion in heterocyclic systems. For example, pyridinium (B92312) ylides have been shown to undergo photochemical ring expansion to form 1,2-diazepines. rsc.org This process involves the excitation of the ylide to a singlet state, followed by rearrangement. rsc.org While direct evidence for photochemical ring-opening of 4-chloro-1(2H)-isoquinolone is not extensively documented in the provided search results, the general principles of photochemical reactivity in nitrogen-containing heterocycles suggest its potential. For instance, visible-light-mediated C-H hydroxyalkylation of isoquinolines proceeds through a radical pathway initiated by the absorption of blue light. nih.gov Such photochemical activation could potentially lead to pathways involving ring cleavage under specific conditions.

The cleavage of the carbon-chlorine (C-Cl) bond can occur through two primary mechanisms: heterolytic cleavage, where one atom retains both electrons of the bond, or homolytic cleavage, where each atom retains one electron, forming radicals. chemistrysteps.com Homolytic cleavage is often initiated by energy input, such as heat or light, and the energy required for this process is known as the bond dissociation energy (BDE). libretexts.org

The homolytic cleavage of the C-Cl bond in this compound would generate a C-4 isoquinolonyl radical and a chlorine radical. This process is a key step in many radical-mediated reactions. The stability of the resulting radical species influences the feasibility of the homolytic cleavage. The formation of radicals is a fundamental step in various chemical transformations, including some C-C bond-forming reactions catalyzed by redox enzymes. nih.gov The general mechanism for homolytic cleavage involves the input of sufficient energy to overcome the bond dissociation energy, often depicted using single-headed "fishhook" arrows to show the movement of single electrons. chemistrysteps.com

Tautomeric Equilibria in 1(2H)-Isoquinolones

Tautomerism, the interconversion of structural isomers through proton transfer, is a significant phenomenon in heterocyclic chemistry, including 1(2H)-isoquinolones. mdpi.com These compounds can exist in equilibrium between different tautomeric forms.

1(2H)-isoquinolones primarily exhibit lactam-lactim tautomerism. The lactam form, characterized by a carbonyl group (C=O) and an N-H bond, is in equilibrium with the lactim form, which contains a hydroxyl group (O-H) and a C=N double bond. Extensive studies have generally established that for 2- and 4-quinolones, the lactam form predominates. researchgate.net This preference is also observed in many other heterocyclic ketone systems.

The equilibrium between the tautomeric forms can be influenced by several factors, including the solvent and the presence of substituents on the ring. mdpi.com For instance, in a study of 1-benzamidoisoquinoline derivatives, two tautomeric forms were observed in DMSO-d6 solution. mdpi.com The position of the equilibrium can be precisely controlled by the electronic effects of substituents. mdpi.com While the lactam form is often favored, the lactim tautomer can be stabilized by factors such as intramolecular hydrogen bonding.

The following table illustrates the two primary tautomeric forms of 1(2H)-isoquinolone.

Tautomeric FormKey Structural Features
Lactam (keto)C=O group at C-1, N-H bond
Lactim (enol)O-H group at C-1, C=N bond

The study of tautomeric equilibria is crucial as the different tautomers can exhibit distinct chemical reactivity.

Keto-Enol Tautomerism and its Influence on Reactivity

The 1(2H)-isoquinolone core, including this compound, can exist in two tautomeric forms: a keto (amide) form and an enol (imidic acid) form. libretexts.orgresearchgate.net This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. libretexts.org The equilibrium between these two forms is a critical factor that dictates the molecule's chemical behavior and reactivity.

The relative stability of the keto and enol tautomers can be influenced by various factors, including the solvent and the presence of substituents. numberanalytics.comnih.gov For most simple isoquinolones, the keto form is generally more stable and predominates under normal conditions. libretexts.org This preference is largely attributed to the greater bond energy of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form. libretexts.org

However, the enol tautomer, despite being less stable, can play a significant role in the reactivity of the molecule. The enol form, with its hydroxyl group, can exhibit different acidic and nucleophilic properties compared to the keto form. numberanalytics.com For instance, the enol tautomer can be more acidic and may participate in reactions where the keto form is unreactive. numberanalytics.com The presence of multiple tautomers can lead to different reaction pathways, thereby influencing reaction kinetics and thermodynamics. numberanalytics.com In some isoquinolinone derivatives, both keto and enol crystalline structures can be obtained, leading to different solid-state properties such as fluorescence. rsc.orgresearchgate.net

Computational studies on related systems like 4-hydroxyquinoline (B1666331) have shown that the keto form is generally more stable, but the relative stability can be affected by solvent polarity and hydrogen bonding interactions. researchgate.netresearchgate.net The inclusion of explicit solvent molecules in computational models is often necessary to accurately predict the tautomeric equilibrium, especially when strong intermolecular hydrogen bonds can be formed with the solvent. nih.gov

Investigation of Reaction Mechanisms for Derived Compounds

The 1(2H)-isoquinolone scaffold is a versatile building block for the synthesis of more complex heterocyclic systems, often through transition-metal-catalyzed annulation reactions. mdpi.comencyclopedia.pub Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and designing new synthetic routes.

Annulation reactions are powerful methods for constructing cyclic compounds with high atom economy. encyclopedia.pub In the context of isoquinolone synthesis, these reactions often involve the coupling of a benzamide (B126) derivative with an alkyne or another two-carbon synthon. mdpi.comencyclopedia.pub Various transition metals, including rhodium, ruthenium, cobalt, nickel, and palladium, have been employed to catalyze these transformations. rsc.orgbohrium.comnih.gov

A common mechanistic motif in these reactions is the activation of a C-H or C-X (where X is a halogen) bond on the benzamide substrate, directed by a coordinating group on the amide nitrogen. encyclopedia.pubresearchgate.net For instance, in rhodium(III)-catalyzed annulations, the catalytic cycle is often proposed to initiate with C-H bond activation to form a five-membered rhodacycle intermediate. encyclopedia.pub This is followed by the coordination and migratory insertion of an alkyne into the Rh-C bond, forming a seven-membered metallacycle. mdpi.com Subsequent reductive elimination regenerates the active catalyst and yields the annulated isoquinolone product. encyclopedia.pub

Similarly, nickel-catalyzed annulations of 2-halobenzamides with alkynes are proposed to proceed via an oxidative addition of the C-X bond to a Ni(0) complex, forming a nickelacycle. encyclopedia.pubacs.org Coordinative insertion of the alkyne followed by reductive elimination affords the isoquinolone product. encyclopedia.pub In some cases, inexpensive 3d transition metals like cobalt are used. For example, Cp*Co(III)-catalyzed annulation of N-chlorobenzamides with vinyl acetate (B1210297) (acting as an acetylene (B1199291) equivalent) involves the formation of a five-membered cobaltacycle, followed by insertion of vinyl acetate to form a seven-membered intermediate. nih.gov

The nature of the catalyst, substrates, and reaction conditions can significantly influence the reaction pathway and selectivity. rsc.org For example, a comparative study of [CpRhCl₂]₂ and [CpIrCl₂]₂ in the oxidative annulation of isoquinolones with alkynes revealed that the rate-determining step can vary from alkyne insertion to reductive elimination depending on the metal center. rsc.org

Table 1: Key Steps in Proposed Catalytic Cycles for Isoquinolone Synthesis

Catalytic System Initial Step Key Intermediate(s) Final Step Reference(s)
Rh(III) / N-alkoxybenzamide + Alkyne C-H activation Rhodacycle Reductive elimination encyclopedia.pub
Ni(0) / 2-halobenzamide + Alkyne Oxidative addition of C-X bond Nickelacycle Reductive elimination encyclopedia.pubacs.org
Co(III) / N-chlorobenzamide + Vinyl Acetate C-H metalation Cobaltacycle β-acetoxy elimination, reductive elimination nih.gov

The formation and fate of intermediates are central to understanding the mechanisms of complex reactions involving the isoquinolone scaffold. Metallacycles, such as those formed with rhodium, nickel, or cobalt, are frequently proposed as key intermediates in annulation reactions. mdpi.comnih.gov The stability and reactivity of these intermediates dictate the course of the reaction.

In some transformations, intermediates can be isolated or trapped, providing direct evidence for the proposed mechanism. For example, in the Rh(III)-catalyzed cyclocondensation of N-methoxybenzamides with α-halo ketones, ortho-acylmethyl-benzamides are formed as intermediates. encyclopedia.pub

In copper-catalyzed cascade reactions for the synthesis of isoquinolone-4-carboxylic acids, an initial Ugi four-component reaction produces a linear amide intermediate. acs.org This intermediate then undergoes a copper-catalyzed intramolecular C-C bond formation to yield the final product. acs.org The proposed mechanism involves an Ullmann-type coupling to form an intermediate which then undergoes intramolecular condensation. acs.org

Palladium-catalyzed reactions also proceed through distinct intermediates. For instance, the synthesis of isoquinolones from aryl alkynes and hydroxylamine (B1172632) derivatives involves the formation of N-alkyloxylamides as key intermediates, which then undergo a Lossen-type rearrangement to generate isocyanates that cyclize to the final product. chinesechemsoc.org

The study of these intermediates, often aided by computational methods, provides valuable insights into the reaction energetics and helps explain observed regioselectivities and stereoselectivities. rsc.orgresearchgate.net

Functional Group Transformations of the 1(2H)-Isoquinolone Scaffold

The 1(2H)-isoquinolone skeleton, once formed, can be further modified through various functional group transformations to create a diverse library of derivatives. The presence of the chlorine atom at the C4 position in this compound offers a handle for further functionalization.

Synthetic routes have been developed to introduce substituents at the C4-position of 1(2H)-isoquinolinones by trapping lithiated anions derived from the corresponding 4-bromo-1(2H)-isoquinolinones with various electrophiles. researchgate.net The resulting 4-substituted products can be accessed through this methodology. researchgate.net Similarly, 1-amino-4-chloroisoquinoline can be synthesized from 1,4-dichloroisoquinoline (B101551), demonstrating the possibility of selective functionalization at different positions. researchgate.net

The isoquinolone scaffold can undergo arylation at either the C4 or C8 position depending on the catalytic system used. organic-chemistry.org For example, a palladium-catalyzed reaction with aryliodonium salts leads to C4-selective arylation, while an iridium-based system directs the arylation to the C8 position. organic-chemistry.org Other transformations include the synthesis of fused heterocyclic systems, such as thiazolo- and thiazinoisoquinolines, by reacting the isoquinolone thiol derivative with reagents like α-chloroacetic acid or phenacyl bromide. aun.edu.eg

Furthermore, multicomponent reactions, such as the Ugi reaction followed by a post-cyclization strategy, have been employed to construct highly substituted isoquinolone derivatives, showcasing the versatility of the scaffold in combinatorial chemistry. acs.orgrsc.orgresearchgate.net These methods allow for the rapid generation of molecular diversity from simple starting materials. acs.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Quinoline (B57606)
4-hydroxyquinoline
1(2H)-isoquinolinone
1-amino-4-chloroisoquinoline
1,4-dichloroisoquinoline
4-bromo-1(2H)-isoquinolinone
N-methoxybenzamide
2-halobenzamide
N-chlorobenzamide
Vinyl acetate
ortho-acylmethyl-benzamide
isoquinolone-4-carboxylic acid
N-alkyloxylamide
Isocyanate
Thiazoloisoquinoline
Thiazinoisoquinoline
α-chloroacetic acid
Phenacyl bromide
Aryliodonium salt
[CpRhCl₂]₂
[CpIrCl₂]₂
Cp*Co(III)
Palladium
Rhodium
Iridium
Nickel
Copper
Ruthenium

Structural Modifications and Derivative Synthesis of 4 Chloro 1 2h Isoquinolone

Substituent Effects on Reactivity and Biological Activity

Substituents play a crucial role in modulating the chemical reactivity and biological properties of the 4-Chloro-1(2H)-isoquinolone core. The chlorine atom at the C-4 position, being an electron-withdrawing group, influences the electron density distribution within the isoquinolone ring system. This, in turn, affects the molecule's reactivity in various chemical transformations. For instance, the presence of the chloro group can enhance the susceptibility of the aromatic ring to nucleophilic aromatic substitution reactions under specific conditions.

The nature and position of other substituents on the isoquinolone ring can further fine-tune its reactivity and biological profile. Computational studies on related aromatic systems, such as naphthoic acid, have demonstrated that electron-donating and electron-withdrawing groups significantly impact properties like the HOMO-LUMO gap, chemical hardness, and dipole moment, which are correlated with reactivity and biological activity. researchgate.net For example, the introduction of electron-donating groups can increase the electron density of the ring system, potentially altering its interaction with biological targets. Conversely, additional electron-withdrawing groups can further decrease electron density, affecting reaction pathways and biological interactions. researchgate.net The interplay between the C-4 chloro substituent and other functional groups is a key consideration in the design of novel isoquinolone-based compounds with desired therapeutic properties.

Synthesis of N-Substituted this compound Derivatives

The nitrogen atom of the lactam ring in this compound is a common site for structural modification, allowing for the introduction of a wide variety of substituents. N-substitution is a valuable strategy to explore the structure-activity relationship (SAR) and to modulate the physicochemical properties of the resulting derivatives.

Several synthetic methods have been developed for the N-alkylation and N-arylation of isoquinolones. These reactions typically involve the deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile such as an alkyl halide or an aryl halide. For instance, N-substituted isoquinolone derivatives can be prepared through nickel-catalyzed annulation of 2-halobenzamides with alkynes, where the substituent on the amide nitrogen is incorporated into the final product. acs.org Another approach involves the condensation of N,N-diethyl-o-toluamide anions with aldimines to form 3,4-dihydro-1(2H)-isoquinolones, which can be further functionalized. nih.gov The choice of base and reaction conditions is critical to achieve high yields and selectivity. The table below summarizes some examples of N-substituted isoquinolone derivatives and the synthetic approaches used.

Substituent (R)Synthetic MethodReference
Alkyl, Allyl, Benzyl, ArylNickel-catalyzed annulation of ortho-halobenzamides with alkynes acs.org
Varied N-substituentsRhodium-catalyzed cyclocondensation of secondary benzamides with internal alkynes mdpi.com
Cyclopropyl (B3062369)Reaction of trimethylsilyl (B98337) substituted substrates with cyclopropyl amine thieme-connect.de

These methods provide access to a diverse library of N-substituted this compound analogs, enabling extensive exploration of their biological potential.

Halogenation and Dehalogenation Strategies at the C-4 Position

The chlorine atom at the C-4 position of this compound is a key functional handle that can be either retained, replaced, or removed to generate further structural diversity. Both halogenation and dehalogenation strategies are employed to synthesize a range of isoquinolone derivatives with modified properties.

Halogenation at other positions of the isoquinolone ring, while retaining the C-4 chloro group, can lead to polyhalogenated derivatives. For example, treatment of a substituted isoquinoline (B145761) with iodine monochloride can result in iodination at available positions. harvard.edu

Dehalogenation at the C-4 position is a crucial transformation for accessing 1(2H)-isoquinolones that are unsubstituted at this position. Catalytic hydrogenation is a common method for achieving this. For instance, 3-chloro-1-(2-methylphenyl)isoquinoline-4-carboxylic acid can be dehalogenated at the C-3 position using palladium on charcoal as a catalyst under hydrogen pressure. Similar strategies could be applied to C-4 chloro derivatives.

Substitution of the C-4 chlorine atom via nucleophilic aromatic substitution (SNAr) reactions provides a direct route to introduce various functional groups. The reactivity of the C-4 position towards nucleophiles is influenced by the electronic nature of the isoquinolone ring and the reaction conditions. While direct substitution of the C-4 chloro group is less commonly reported for 1(2H)-isoquinolones, related isoquinoline systems demonstrate the feasibility of such transformations. For example, the chlorine atom at the 4-position of 4-chloroisoquinolin-1-amine (B3032627) can be substituted by nucleophiles.

The choice between retaining, removing, or replacing the C-4 chlorine atom significantly impacts the synthetic pathways available for further diversification and ultimately influences the biological activity of the final compounds.

Annulated Systems Derived from this compound (e.g., Pyrrolizidine-Fused Isoquinolones)

The this compound scaffold serves as a valuable precursor for the construction of more complex, annulated heterocyclic systems. One notable example is the synthesis of pyrrolizidine-fused isoquinolones. These fused systems are of significant interest due to their presence in various biologically active natural products. rsc.org

The synthesis of these annulated structures often involves multi-step sequences that utilize the reactivity of the isoquinolone core. A common strategy is the 1,3-dipolar cycloaddition reaction. researchgate.net For instance, isoquinolinium N-ylides, which can be generated from isoquinoline precursors, react with various dipolarophiles to yield pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. researchgate.net The substituents on both the isoquinoline ring and the dipolarophile influence the stereochemistry and regioselectivity of the cycloaddition. researchgate.net

Another approach involves a transannular cyclization strategy. Benzo-fused nine-membered enelactams can undergo a Brønsted acid-catalyzed amidohalogenation followed by elimination to construct the pyrrolo[1,2-b]isoquinolinone framework. acs.org This method has been successfully applied to the synthesis of various substituted tricyclic products. acs.org

The development of these synthetic methodologies allows for the creation of a library of novel fused heterocyclic compounds based on the this compound template, opening avenues for the discovery of new therapeutic agents.

Incorporation into More Complex Molecular Architectures

The versatile reactivity of this compound makes it an ideal building block for incorporation into more complex molecular architectures, including hybrid molecules that combine the isoquinolone core with other pharmacologically relevant scaffolds.

Indoloisoquinoline Hybrids

Indoloisoquinoline frameworks, which represent a fusion of indole (B1671886) and isoquinoline moieties, are found in a number of alkaloids with significant biological activities, including antitumor and antiviral properties. nih.govconicet.gov.ar Synthetic strategies to access these hybrid structures often involve the construction of one heterocyclic ring onto the other.

Several synthetic routes to indoloisoquinolines have been reported. One approach involves the visible-light-induced radical cascade cyclization of appropriately substituted precursors to form the indolo[2,1-a]isoquinoline core. rsc.org Another method is the condensation of a substituted indolo[3,2-c]isoquinoline intermediate with other reagents to introduce further complexity. nih.gov For example, carboxylic acid derivatives of indolo[3,2-c]isoquinoline can be condensed with various amines to generate a library of hybrid compounds. nih.gov The substituents on the starting materials play a crucial role in the outcome of these reactions and the biological profile of the resulting hybrids. nih.govresearchgate.net

Sulfonamide and Carboxamido Derivatives

The introduction of sulfonamide and carboxamide functionalities onto the this compound scaffold is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. nih.govscirp.org These groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

Sulfonamide derivatives can be synthesized by reacting an amino-functionalized isoquinoline with a sulfonyl chloride, or by reacting a sulfonyl chloride derivative of isoquinoline with an amine. For instance, isoquinoline-sulfonamides have been synthesized and evaluated for their multi-receptor activity in the central nervous system. nih.gov The synthesis often involves the reaction of an isoquinolinesulfonyl chloride with an appropriate amine.

Carboxamido derivatives are typically prepared by coupling a carboxylic acid derivative of isoquinoline with an amine, or an amino-isoquinoline with a carboxylic acid, often using standard peptide coupling reagents. These derivatives have been explored for various therapeutic applications. The synthesis of N-{4-[4-(3-chlorophenyl)-piperazin-1-yl]-butyl}-3-quinolinesulfonamide demonstrates a similar synthetic strategy in the quinoline (B57606) series. nih.gov

The table below provides examples of these types of derivatives and their general synthetic approaches.

Derivative TypeGeneral Synthetic ApproachPotential Biological Applications
Sulfonamides Reaction of an isoquinolinesulfonyl chloride with an amine.CNS multi-receptor agents nih.gov
Carboxamides Coupling of an isoquinoline carboxylic acid with an amine using coupling agents.Varied therapeutic areas

The synthesis of these derivatives expands the chemical space around the this compound core, providing opportunities for the development of novel therapeutic agents.

Biological and Pharmacological Activities of 4 Chloro 1 2h Isoquinolone Derivatives

Antimicrobial Properties

The quest for new antimicrobial agents is a pressing global health challenge, and 4-Chloro-1(2H)-isoquinolone derivatives have shown promise in this area. Their activity has been evaluated against a variety of pathogens, including bacteria, fungi, and parasites responsible for malaria.

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial properties. For instance, a novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, was evaluated for its in vitro activity against Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC90) of this compound, which inhibited over 90% of bacterial growth, ranged from 6.0 to 24.0 µg/ml in different media. internationalscholarsjournals.com Further studies on this compound revealed that it down-regulated the expression of important virulence factors in P. aeruginosa, such as PQS, elastase, and pyocyanin. internationalscholarsjournals.com Proteomics analysis indicated that the compound inhibited or down-regulated the expression of PhnA and oprL proteins, which are crucial for PQS synthesis and membrane integrity, respectively. internationalscholarsjournals.com

Another study focused on pyrimido-isoquinolin-quinone derivatives, with some compounds showing activity against Gram-positive pathogens in concentrations ranging from 2 to 32 µg/mL. nih.gov Specifically, 8-((4-Chloro-phenyl)thio)-2,4,6-trimethylpyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone was synthesized and its antibacterial activity was reported. nih.gov The research highlighted that the antibacterial activity of these derivatives is influenced by their steric, electronic, and hydrogen-bond acceptor properties. nih.gov

Furthermore, research into N2-arylidene-substituted 3-carbazoyl-isoquinolines, which include chloro-substituted derivatives, has identified compounds with significant antibacterial effects. One such derivative, 1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine, was found to be highly effective, with a Minimum Inhibitory Concentration (MIC) of 0.78 micrograms/ml, and was more potent than furazolidone (B1674277) against several strains of S. aureus. nih.gov The broader class of isoquinoline (B145761) derivatives has been recognized for its potential in developing new antimicrobial agents. ontosight.ai

Table 1: Antibacterial Activity of this compound Derivatives
CompoundTest OrganismActivityReference
1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinePseudomonas aeruginosaMIC90: 6.0-24.0 µg/ml internationalscholarsjournals.com
8-((4-Chloro-phenyl)thio)-2,4,6-trimethylpyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraoneGram-positive pathogensMIC: 2-32 µg/mL nih.gov
1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazineS. aureusMIC: 0.78 µg/ml nih.gov

Antifungal Activity

The antifungal potential of this compound derivatives has also been a subject of investigation. In a study on N2-arylidene-substituted 3-carbazoyl-isoquinolines, the compound 1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine, which showed potent antibacterial activity, also exhibited moderate antifungal activity. nih.gov Another study reported on various polysubstituted phthalazinone derivatives, where 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one demonstrated remarkable antifungal activity against a range of pathogenic yeasts and filamentous fungi. osf.io

A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated for their antioomycete activity against the phytopathogen Pythium recalcitrans. nih.gov Among the 59 derivatives, which included chloro-substituted compounds like 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, many showed superior activity against P. recalcitrans compared to other phytopathogens. nih.gov

Antimalarial Activity

While direct studies on the antimalarial activity of this compound are limited, the broader class of quinolinone and isoquinolone derivatives has been recognized for its potential against malaria. imist.ma The isoquinoline scaffold is considered a valuable starting point for the design of new antimalarial drugs. researchgate.net

Anticancer and Antiproliferative Activities

The development of novel anticancer agents is a critical area of pharmaceutical research, and this compound derivatives have demonstrated significant potential in this field. Their mechanisms of action often involve the inhibition of cancer cell growth and the induction of apoptosis.

Inhibition of Cancer Cell Growth

Numerous studies have highlighted the ability of this compound derivatives to inhibit the proliferation of various cancer cell lines. For instance, a series of novel quinoline-indole derivatives were designed and synthesized, with 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline showing potent inhibitory activity against MGC-803, HCT-116, and Kyse450 cancer cells, with IC50 values of 0.58, 0.68, and 0.59 µmol/L, respectively. sioc-journal.cn

In another study, 4-chlorocolchicine (B8143965) derivatives were synthesized and evaluated as potent anticancer agents. rsc.org These derivatives were found to exhibit potent activities with broad effective dosage ranges in mice. rsc.org The synthesis of various quinolinone derivatives, including those with chloro substitutions, has been a strategy for developing compounds with anti-proliferative properties. imist.ma

Furthermore, research on indenoisoquinoline topoisomerase I inhibitors, which can be derived from isoquinolone structures, has shown that these compounds are cytotoxic to cancer cells. acs.org The introduction of a 4-amino-n-butyl group on the lactam nitrogen of these compounds resulted in the most cytotoxic agent in the series. acs.org A series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives were synthesized as cereblon modulators, with compound 10a showing potent antiproliferative activity against NCI-H929 and U239 cell lines with IC50 values of 2.25 µM and 5.86 µM, respectively. tandfonline.com

Table 2: Anticancer Activity of this compound Derivatives
CompoundCancer Cell LineIC50 ValueReference
2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinolineMGC-8030.58 µmol/L sioc-journal.cn
2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinolineHCT-1160.68 µmol/L sioc-journal.cn
2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinolineKyse4500.59 µmol/L sioc-journal.cn
Compound 10a (a 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative)NCI-H9292.25 µM tandfonline.com
Compound 10a (a 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative)U2395.86 µM tandfonline.com

Induction of Apoptosis

In addition to inhibiting cell growth, some this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The novel quinoline-indole derivative, 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline, was found to induce intrinsic apoptosis and down-regulate the levels of apoptosis-related proteins in MGC-803 and HGC-27 cells. sioc-journal.cn This compound also caused cell cycle arrest at the G2/M phase in these cell lines. sioc-journal.cn

Similarly, a study on 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives found that compound 10a could increase apoptotic events and arrest NCI-H929 cells at the G0/G1 phase of the cell cycle. tandfonline.com This compound was also shown to induce the ubiquitination and degradation of IKZF1 and IKZF3 proteins. tandfonline.com The ability of isoquinoline derivatives to induce apoptosis is a key mechanism contributing to their anticancer potential. researchgate.net

Mechanisms of Action in Oncological Pathways

Derivatives of the isoquinoline and isoquinolone core structure have demonstrated significant potential in oncology by influencing several key cellular pathways that control cancer cell proliferation and survival.

A primary mechanism through which isoquinolone derivatives exert their anticancer effects is the induction of cell cycle arrest, which halts the proliferation of malignant cells at various phases.

Research on isoquinoline derivatives has revealed their capability to arrest the cell cycle at different checkpoints. For instance, a derivative of the natural product lycobetaine, compound 46 , was found to effectively induce G1 cell cycle arrest in a dose-dependent manner in the neuroendocrine prostate cancer (NEPC) cell line LASCPC-01. nih.govmdpi.com This arrest at the G1 phase prevents the cell from entering the S phase, where DNA synthesis occurs, thereby inhibiting cell proliferation. mdpi.com

Similarly, 1-chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide (CDST) , a tetrahydroisoquinoline derivative, induces a G0/G1 phase arrest in human promyelocytic leukemic HL-60 cells. scirp.org Treatment with CDST led to an increased population of cells in the G1 phase (from 40.39% to 52.84%) and a corresponding decrease in the S and G2/M phases. scirp.org

Other studies have identified derivatives that act on different phases of the cell cycle. For example, certain quinolone and isoquinoline derivatives have been shown to cause cell cycle arrest and apoptosis in breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cell lines. nih.gov Specifically, the indolo[2,1-a]isoquinoline derivative 4i was noted to cause significant S phase arrest in cancer cells. nih.gov Furthermore, novel chalcone (B49325) derivatives of tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline have been reported to induce cell cycle arrest at the G1 or G2/M phase in various cancer cell lines. researchgate.net

Table 1: Cell Cycle Arrest Induced by Isoquinoline Derivatives

Compound/Derivative Class Cell Line Effect Reference
Compound 46 (Lycobetaine derivative) LASCPC-01 (NEPC) G1 phase arrest nih.govmdpi.com
CDST (Tetrahydroisoquinoline derivative) HL-60 (Leukemia) G0/G1 phase arrest scirp.org
Indolo[2,1-a]isoquinoline 4i Cancer cell lines S phase arrest nih.gov
LFZ-4-46 (Tetrahydroisoquinoline derivative) Breast and prostate cancer cells Cell cycle arrest (phase not specified) dntb.gov.ua
Tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones MCF-7, A549, HCT116, HepG2 G1 and G2/M phase arrest researchgate.net

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in cell signaling pathways that promote cell proliferation and survival. nih.govgoogle.com Its frequent dysregulation in cancer makes it a prime therapeutic target. google.comresearchgate.net Several isoquinoline-related structures have been developed as potent inhibitors of this kinase.

While not all are direct derivatives of this compound, related heterocyclic compounds demonstrate the potential of this structural class to inhibit Akt. For example, 4-phenylquinolin-2(1H)-one (G7) , a quinolinone, was identified as a specific allosteric inhibitor of Akt. researchgate.net It was found to inhibit Akt kinase activity with an IC50 value of 6 µM in IGF-stimulated Neuro 2A cells. researchgate.net Allosteric inhibitors bind to a site other than the ATP-binding pocket, offering a different mechanism of action.

Other research has focused on ATP-competitive inhibitors. The compound 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930) emerged from fragment screening as a potent inhibitor of PKBβ. nih.gov Optimization of this series led to analogues with nanomolar potency and up to 150-fold selectivity for PKB over the closely related kinase PKA. nih.gov For instance, the 2,4-dichlorobenzyl analogue (12) retained nanomolar potency at PKB while increasing selectivity significantly. nih.gov Furthermore, isoindolinone derivatives have been patented as inhibitors of Akt, highlighting the broad interest in isoquinoline-like scaffolds for targeting this kinase. google.com

Table 2: Inhibition of Akt/PKB by Isoquinoline-Related Compounds

Compound/Derivative Class Inhibition Mechanism Potency/Selectivity Reference
4-phenylquinolin-2(1H)-one (G7) Allosteric inhibitor IC50 = 6 µM researchgate.net
CCT128930 ATP-competitive inhibitor Potent inhibitor of PKBβ nih.gov
2,4-dichlorobenzyl analogue (12) ATP-competitive inhibitor Nanomolar potency, ~150-fold selective for PKB over PKA nih.gov
Isoindolinone derivatives Akt inhibitors Patented for use in cancer treatment google.com

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP, which are crucial second messengers in various cellular processes. researchgate.net PDE4, in particular, is a key enzyme in regulating cAMP levels in immune and brain cells. Its inhibition is a therapeutic strategy for inflammatory diseases and has been explored in oncology. researchgate.netnih.gov

Derivatives of isoquinolin-1(2H)-one have been identified as a new class of potential PDE4 inhibitors. researchgate.net In one study, a novel isoquinolin-1(2H)-one derivative containing an aminosulfonyl moiety was designed and showed impressive inhibition of the PDE4B isoform with an IC50 value of 2.43 µM. researchgate.net This same compound also demonstrated anti-inflammatory potential by inhibiting TNF-α production. researchgate.net Another isoquinolone derivative was reported as a potential PDE4B inhibitor for treating rheumatoid arthritis and psoriasis. researchgate.net The PDE4 family has four subtypes (A, B, C, D), with PDE4B and PDE4D being particularly involved in inflammatory responses. nih.gov

Beyond PDE4, other enzymes have been targeted by isoquinolone structures. For example, isoquinoline-1,3-dione derivatives have been discovered as selective inhibitors of Tyrosyl DNA phosphodiesterase II (TDP2), an enzyme involved in DNA repair that can cause resistance to certain anticancer drugs. nih.gov The most potent compound in this series inhibited TDP2 with an IC50 of 1.9 µM without significantly affecting the related enzyme TDP1. nih.gov

Neuroendocrine prostate cancer (NEPC) is an aggressive form of prostate cancer with limited treatment options. nih.gov Research into isoquinoline derivatives has shown interesting effects on neuroendocrine markers.

In a study focused on developing treatments for NEPC, a series of isoquinoline derivatives were synthesized from the natural product lycobetaine. nih.gov The lead compound, 46 , showed potent antiproliferative activity against the NEPC cell line LASCPC-01. nih.govmdpi.com While both lycobetaine and compound 46 induced G1 cell cycle arrest and apoptosis, they had opposing effects on neuroendocrine markers. Lycobetaine was found to inhibit the expression of these markers, whereas compound 46 led to a slight upregulation. nih.gov This suggests that compound 46 may exert its antitumor effects through a different mechanism than its parent compound, a finding that warrants further investigation into its specific molecular targets within NEPC cells. nih.gov

Anti-inflammatory Effects

Isoquinoline and isoquinolone derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, primarily involving the suppression of key inflammatory mediators and signaling pathways.

One major pathway targeted by these compounds is the nuclear factor kappa-B (NF-κB) pathway, which controls the transcription of numerous pro-inflammatory genes. researchgate.net The isoquinoline derivative CYY054c was shown to inhibit LPS-induced NF-κB expression in macrophages. researchgate.net This inhibition led to a reduced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net

Similarly, isoquinoline-1-carboxamide (B73039) derivatives, such as N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) , have been found to suppress the production of pro-inflammatory mediators in microglial cells. nih.gov HSR1101 not only attenuated the expression of iNOS and COX-2 but also inhibited the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκB. nih.gov Furthermore, this compound inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream regulators of NF-κB. nih.gov

The anti-inflammatory effects of some isoquinolin-1(2H)-one derivatives are linked to their ability to inhibit PDE4. researchgate.net As PDE4 is a key enzyme in the inflammatory response, its inhibition can lead to a reduction in TNF-α, a major cytokine storm component. researchgate.net A specific isoquinolin-1(2H)-one derivative showed a 60.5% inhibition rate against TNF-α at a concentration of 10 μM. researchgate.net

Table 3: Anti-inflammatory Mechanisms of Isoquinoline Derivatives

Compound/Derivative Class Mechanism of Action Key Mediators Inhibited Reference
CYY054c Inhibition of NF-κB expression TNF-α, IL-1β, IL-6, iNOS, COX-2 researchgate.net
HSR1101 (Isoquinoline-1-carboxamide) Inhibition of MAPKs/NF-κB pathway IL-6, TNF-α, NO, iNOS, COX-2 nih.gov
Isoquinolin-1(2H)-one derivative PDE4 Inhibition TNF-α researchgate.net
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Not specified Edema (in carrageenan test) biomedpharmajournal.org

Neuropharmacological Activities

The isoquinoline scaffold is a privileged structure in neuropharmacology, with derivatives showing a range of activities from neurotrophic and analgesic to potential antipsychotic effects.

Studies have shown that isoquinoline derivatives can promote neuronal survival. This neurotrophic activity does not appear to be linked to anti-NMDA activity or the blockade of voltage-dependent calcium channels, suggesting a mechanism dependent on the core isoquinoline ring structure itself. nih.gov

In the context of pain management, isoquinolone derivatives have been investigated as antagonists for the lysophosphatidic acid receptor 5 (LPA5), a target for pain signaling. researchgate.net Two such derivatives significantly reduced pain hypersensitivity in an inflammatory pain model and demonstrated efficacy in a chronic constriction injury model, suggesting their potential as analgesics for inflammatory and neuropathic pain. researchgate.net

Furthermore, isoquinoline-related structures have been explored for their potential in treating psychiatric disorders. Quinazolin-4-one derivatives, acting as negative allosteric modulators of the mGlu7 receptor, have shown antipsychotic-like properties in animal models. mdpi.com Other heterocyclic derivatives, such as those based on 1,2,4-oxadiazole, have been developed as positive allosteric modulators of the mGlu4 receptor, also demonstrating significant anxiolytic and antipsychotic-like effects. semanticscholar.org The study of a newly synthesized isoquinoline precursor, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide , on learning and memory processes in rats further highlights the diverse neuropharmacological potential of this chemical class. researchgate.net

Neuroprotective Effects

Isoquinoline derivatives are recognized for their potential to protect nerve cells, which could be beneficial in the context of neurodegenerative diseases. ontosight.aiontosight.aimdpi.com Research suggests that various isoquinoline alkaloids, which share the core isoquinoline nucleus, can exert neuroprotective effects through multiple mechanisms. mdpi.com These compounds are seen as valuable for potentially treating a range of neurodegenerative conditions. mdpi.com

For instance, certain isoquinoline compounds have been investigated for their neuroprotective capabilities, which may prove useful in addressing conditions like Alzheimer's disease and Parkinson's disease. ontosight.aimdpi.com The structural characteristics of compounds like Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline are believed to contribute to these potential neuroprotective properties. Some derivatives, such as 3-chloro-1-(4-methyl-1-piperazinyl)-5-nitroisoquinoline, have also been noted for their potential neuroprotective effects. ontosight.ai

Effects on Neurotransmitter Systems

The interaction of isoquinoline derivatives with neurotransmitter systems is a key area of study. ontosight.ai These compounds are known to interact with various biological targets, including neurotransmitter receptors. ontosight.ai The specific arrangement of chemical groups on the isoquinoline ring plays a significant role in determining its biological activity. ontosight.ai

One study focused on the synthesis of a novel dihydroisoquinoline derivative, (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone (4a), and its antidepressant-like effects. researchgate.net The research indicated that the compound's mechanism of action involves interaction with both the serotonergic and dopaminergic systems, specifically showing a strong affinity for the human dopamine (B1211576) D3 receptor. researchgate.net The study highlights the potential of halogenated benzylisoquinolines in modulating these neurotransmitter pathways. researchgate.net

Other research has explored how derivatives of N-substituted norapomorphines, which contain an isoquinoline structure, bind to dopamine D-1 and D-2 receptor sites in the brain. acs.org Furthermore, some isoquinoline precursors have been studied for their role in the serotonergic and monoaminergic neurotransmitter systems. mdpi.com

Antidepressant and Analeptic Properties

Several isoquinoline derivatives have been investigated for their potential as antidepressants. nih.govnih.gov For example, a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were synthesized to develop a novel antidepressant with central nervous system-stimulating activity. nih.gov Among these, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c) showed antidepressant-like activity in mouse models. nih.gov These compounds were suggested to act as sigma receptor agonists. nih.gov

Another study identified (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone (4a) as having potent antidepressant-like effects in mice, with its action mediated through serotonergic and dopaminergic receptors. researchgate.net The analeptic (central nervous system stimulant) effect of 4-(4-chlorophenyl)-2-phenyl-1(2H) isoquinolone has also been noted. google.com Analeptics are sometimes used in cases of acute poisoning with substances like sleeping pills and narcotics. zsmu.edu.ua

Other Reported Biological Activities

Analgesic Properties

Isoquinoline derivatives have been explored for their pain-relieving properties. ontosight.aiontosight.ai Synthetic analogs of isoquinoline alkaloids are of particular interest, with some compounds showing promise as analgesic agents. biomedpharmajournal.org

For example, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated significant analgesic activity in studies using thermal and chemical pain models. biomedpharmajournal.org In one test, this compound, at a dose of 0.5 mg/kg, showed analgesic activity that was two times higher than that of metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org

Another study investigated piperidine (B6355638) derivatives, which share structural similarities with some isoquinoline compounds. The research found that while the parent compound 4-(4′-Chlorophenyl)-4-hydroxy piperdine had negligible analgesic effect, its phenacyl derivatives proved to be active analgesics. innovareacademics.in Specifically, 1-(1′′-Phenoxypropyl)-4-(4′-chlorophenyl)-4-hydroxy piperidinim Hydrobromide and 1-(3′′-Phenylpropyl)-4-(4′-chlorophenyl)-4-hydroxy piperidinium (B107235) hydrobromide exhibited strong and potent analgesic responses, respectively. innovareacademics.in

Inhibitory Effects on Cholesterol Biosynthesis and Lipoxygenase

Research has explored the role of various compounds in inhibiting cholesterol biosynthesis and the activity of lipoxygenase, an enzyme involved in inflammatory processes. While direct studies on this compound for these specific effects are not detailed in the provided results, related research offers some context.

Studies have shown that cholesterol and its anionic derivatives, such as cholesterol sulfate (B86663) and cholesterol phosphate, can suppress the production of leukotrienes by inhibiting the 5-lipoxygenase (5-LO) enzyme in certain immune cells. nih.gov This effect is thought to arise from changes in the cell membrane that interfere with the activation of 5-LO. nih.gov

Additionally, some compounds designed as HMG-CoA reductase inhibitors, which block a key enzyme in cholesterol synthesis, include a pyrrole (B145914) nucleus in their structure. acs.org Furthermore, certain patents for SGLT2 inhibitors mention the use of lipoxygenase inhibitors as potential combination therapies for managing conditions like diabetes. google.com One such dual cyclooxygenase/5-lipoxygenase inhibitor is Licofelone, which contains a 4-chlorophenyl group. researchgate.net

Potential in Treating Diseases of Human Brain Cells

The potential of isoquinoline derivatives in treating diseases affecting human brain cells is linked to their neuroprotective properties. mdpi.com Neuronal injury and cell death are common features of many neurodegenerative diseases, and the neuroprotective effects of drugs are significant for alleviating symptoms and improving outcomes. mdpi.com

Isoquinoline alkaloids are considered to have potential therapeutic value for a variety of neurodegenerative diseases due to their ability to target fundamental pathological mechanisms shared by these conditions. mdpi.com Their diverse pharmacological activities make them a subject of ongoing research for applications in managing neurodegenerative disorders. ontosight.aiontosight.ai For instance, specific NMDA receptor subtype blockers containing a quinoline (B57606) structure have been investigated for treating both acute and chronic forms of neurodegeneration, such as that caused by stroke or conditions like Alzheimer's and Parkinson's disease. google.com

Data Tables

Table 1: Neuroprotective and Neurotransmitter-Related Activities

Compound/Derivative Class Observed Effect System/Receptor Reference
Isoquinoline Derivatives General Neuroprotective Effects Central Nervous System ontosight.aiontosight.aimdpi.com
Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline Potential Neuroprotective Properties Not specified
(2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone (4a) Antidepressant-like effects Serotonergic & Dopaminergic Systems (D3 Receptor) researchgate.net

Table 2: Antidepressant and Analgesic Properties

Compound/Derivative Property Key Finding Reference
1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone HCl (34b) Antidepressant Reduced immobility time in forced-swimming test; Sigma receptor agonist nih.gov
4-(4-chlorophenyl)-2-phenyl-1(2H) isoquinolone Analeptic CNS stimulant effect noted google.com
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl Analgesic Showed higher analgesic activity than metamizole sodium at 0.5 mg/kg biomedpharmajournal.org

Activation of Ion Channels (e.g., CFTR, KCNN4) by Related Benzo[F]isoquinolines

Research has demonstrated that compounds structurally related to this compound, specifically benzo[f]isoquinolines, can act as activators of specific ion channels. A notable example is 4-chloro-benzo[f]isoquinoline (CBIQ), which has been identified as a potent activator of both the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channels and the intermediate-conductance calcium-sensitive potassium (KCNN4) channels. nih.govnih.gov

Studies conducted on Calu-3 human airway epithelial cells, a model system for investigating epithelial transport, have shown that CBIQ induces a significant and sustained increase in short-circuit current (SCC), which is indicative of ion transport across the epithelial monolayer. nih.govnih.gov The mechanism for this increase involves the dual activation of CFTR and KCNN4 channels. nih.gov The activation of basolateral KCNN4 channels and apical CFTR channels works in concert to promote epithelial chloride secretion. researchgate.net

Further investigations using whole-cell and patch-clamp recordings have confirmed these actions. In the absence of ATP/GTP, CBIQ was found to generate an inwardly rectifying current that was sensitive to the KCNN4 inhibitor clotrimazole. nih.gov In the presence of these nucleotides, a more complex current was observed that was partially sensitive to the CFTR inhibitor glibenclamide, consistent with the presence and activation of both KCNN4 and CFTR channels in Calu-3 cells. nih.gov

The potency of CBIQ in these cells was determined, highlighting its efficacy as a channel activator. researchgate.net This activity is particularly significant because CBIQ has also been shown to activate the most common mutant form of the protein, ΔF508 CFTR, which is present in a majority of individuals with cystic fibrosis. researchgate.net This property distinguishes CBIQ from other benzoquinolines and suggests that its scaffold could be a valuable starting point for developing therapeutic agents for CFTR-related diseases. researchgate.net

Compound Activity Cell Line EC₅₀
4-Chloro-benzo[f]isoquinoline (CBIQ)Increase in short-circuit current (SCC)Calu-34.0 µM nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the isoquinolone scaffold, SAR studies have been crucial in identifying the structural features required for various pharmacological effects, including antimicrobial and anticancer activities. nih.govresearchgate.net These studies systematically modify different parts of the isoquinolone molecule and assess how these changes affect potency and selectivity, guiding the development of more effective and specific drug candidates. researchgate.netrsc.org The isoquinoline nucleus is considered a "privileged scaffold" because it is a versatile bicyclic heterocycle that can be readily modified to interact with a wide range of biological targets. researchgate.net

Impact of Substitutions on Biological Potency and Selectivity

The biological potency and selectivity of isoquinolone derivatives are highly dependent on the nature and position of substituents on the core structure. Research has shown that even minor modifications can lead to significant changes in activity. acs.org

The introduction of halogen atoms is a common strategy to modulate a compound's properties. nih.gov In one study on benzothiazole-isoquinoline derivatives, the position and type of halogen substituent on the benzothiazole (B30560) ring significantly influenced inhibitory activity against monoamine oxidase B (MAO-B). mdpi.com For instance, a chloro substituent at the para-position resulted in greater potency compared to the meta- or ortho-position. mdpi.com Specifically, the chloro-substituted compound showed higher potency than the bromo-substituted one. mdpi.com The introduction of a halogen, such as chlorine, can increase the efficacy of benzoisoquinolines as ion channel activators compared to their non-halogenated counterparts. researchgate.net

The substitution pattern on the isoquinoline ring itself is also critical. Studies on C-1 substituted tetrahydroisoquinolines (THIQs) as antimycobacterial agents revealed that potency increased with the length of the alkyl chain at the C-1 position. nih.gov However, this did not always correlate with a decrease in cytotoxicity, indicating a complex relationship between chain length, potency, and selectivity. nih.gov For example, C-1 pentyl THIQs appeared to offer the best balance of antimycobacterial potency and lower mammalian cell cytotoxicity. nih.gov In another context, modifications to the isoquinoline core of antiviral compounds were explored to reduce cytotoxicity while retaining efficacy. It was found that certain methoxy (B1213986) group substitutions were linked to cytotoxicity, and their removal or modification could produce less toxic derivatives. mdpi.comnih.gov

Scaffold Substitution Effect Target/Activity
Benzo[f]isoquinoline4-ChloroIncreased efficacy compared to other benzoisoquinolines researchgate.netCFTR/KCNN4 Activation researchgate.net
Tetrahydroisoquinoline (THIQ)C-1 Alkyl ChainPotency increases with chain length nih.govAntimycobacterial nih.gov
Benzothiazole-IsoquinolineHalogen on BenzothiazolePotency and selectivity depend on halogen type and position (Cl > Br; para > meta/ortho) mdpi.comMAO-B Inhibition mdpi.com
PhenylisoquinoloneMethoxy group at R⁷Contributes to cytotoxicity nih.govAntiviral (Influenza) nih.gov

Rational Design of Bioactive Isoquinolone Scaffolds

The rational design of bioactive molecules involves using SAR data to create novel compounds with improved therapeutic properties. nih.gov The isoquinolone scaffold is a prime candidate for such design strategies due to its proven biological relevance and synthetic accessibility. researchgate.netnih.gov By understanding which structural modifications lead to enhanced potency, better selectivity, or reduced toxicity, chemists can design new derivatives more purposefully. nih.gov

One approach is the creation of hybrid molecules, where the isoquinolone scaffold is combined with other pharmacophores to target multiple biological pathways or to enhance affinity for a single target. mdpi.com This strategy leverages the known activities of different molecular fragments to produce a synergistic effect in the final hybrid compound. mdpi.com

Another key aspect of rational design is the strategic placement of substituents to block metabolic sites or to introduce favorable interactions with the target protein. nih.gov For example, SAR studies on anti-tubercular isoquinoline derivatives identified that a nitrogen atom in the isoquinoline moiety was essential for compound uptake, while certain substitutions at other positions ablated activity. nih.gov This knowledge allows for the focused synthesis of analogues where the essential features are retained and modifications are only made at positions known to tolerate changes or likely to improve the compound's profile. nih.gov The deliberate introduction of atoms like fluorine or chlorine can alter physicochemical properties such as lipophilicity and membrane permeability, thereby improving the pharmacokinetic profile of a potential drug. nih.gov This structure-based design approach, informed by detailed SAR, is a powerful tool for optimizing isoquinolone scaffolds into potent and selective therapeutic agents. acs.org

Medicinal Chemistry Applications and Drug Discovery Endeavors

4-Chloro-1(2H)-isoquinolone as a Privileged Scaffold for Drug Development

The isoquinoline (B145761) framework, and by extension the 1(2H)-isoquinolone core, is widely recognized as a "privileged scaffold" in the field of medicinal chemistry. researchgate.netnih.gov This term designates a molecular structure that is capable of binding to a variety of biological targets, making it a valuable template for the development of new therapeutic agents. researchgate.net The versatility of the isoquinoline ring system allows it to serve as a foundational structure for drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net

The this compound structure is a specific and valuable iteration of this privileged core. The presence of the chlorine atom at the C4 position and the ketone at the C1 position provide key handles for chemical modification and introduce specific electronic properties. acs.org The chlorine atom, in particular, can serve as a leaving group or a point for further functionalization via cross-coupling reactions, while the lactam (cyclic amide) functionality offers sites for hydrogen bonding and other interactions with biological macromolecules. acs.orgtandfonline.com This inherent reactivity and structural potential make this compound a key building block for creating diverse molecules aimed at various therapeutic targets. lookchem.combldpharm.com Its importance in drug design has spurred the development of numerous synthetic strategies to access and modify this and related scaffolds. nih.govresearchgate.net

Design and Synthesis of Novel Drug Candidates

The design and synthesis of new drug candidates frequently employ this compound as a crucial starting material or intermediate. Its structure is embedded within more complex molecules designed to inhibit specific biological targets, such as protein kinases or proteases. acs.org Synthetic chemists leverage the reactivity of the chloro and amide groups to build out the molecular structure.

A common strategy involves the preparation and activation of isoquinolin-1(2H)-ones as an efficient route to C1- and C4-substituted isoquinoline libraries. acs.org For instance, structure-based drug design has led to the synthesis of novel isoquinolone inhibitors of fascin (B1174746) 1, a protein involved in cancer cell metastasis. nih.gov In these efforts, the isoquinolone core is elaborated based on the crystal structure of the target protein to develop compounds with high affinity and good physicochemical properties. nih.gov

Another approach involves the bioisosteric replacement of other heterocyclic moieties, like quinoline (B57606), with isoquinoline to improve cellular activity and target selectivity. rsc.org In one study, replacing a quinoline moiety with isoquinoline led to a significant enhancement in inhibitory activity against human epidermal growth factor receptor 2 (HER2), a key target in breast cancer. rsc.org The synthesis often involves multi-step sequences, such as the reduction of a nitro group followed by coupling with a chlorinated quinazoline (B50416) or isoquinoline intermediate. rsc.org

Synthetic routes to access 4-substituted 1(2H)-isoquinolinones have been developed from readily available precursors, often involving electrophilic trapping of lithiated anions derived from 4-bromo-1(2H)-isoquinolinones. tandfonline.com More direct and cost-effective methods for the C4-halogenation of isoquinolines have also been established, using a one-pot sequence of dearomatization, electrophilic halogenation, and rearomatization, which provides the 4-haloisoquinoline starting materials necessary for drug synthesis. acs.org

Table 1: Examples of Synthetic Strategies for Isoquinolone-Based Drug Candidates

Strategy Description Key Reagents/Conditions Target/Application Reference
Bioisosteric Replacement Replacing a quinoline with an isoquinoline moiety to enhance HER2 inhibition. Fe, NH₄Cl for reduction; i-PrOH for coupling. HER2-positive cancers rsc.org
Structure-Based Design Elaboration of the isoquinolone scaffold to create inhibitors of fascin 1. X-ray crystallography to guide synthesis. Anti-metastatic agents nih.gov
C4-Halogenation A one-pot method to directly install a halogen at the C4 position of isoquinoline. Boc₂O, TCCA (for chlorination), acid. Versatile synthetic intermediates acs.org

Lead Optimization and Derivatization Strategies

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is systematically modified to enhance its therapeutic properties. For scaffolds like this compound, derivatization is the key strategy for optimization. nih.gov The goal is to improve potency, selectivity, and pharmacokinetic profiles.

The chlorine atom at the C4 position is a particularly useful anchor for derivatization. It can be readily substituted or used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille coupling) to introduce a wide variety of substituents. acs.org This allows chemists to explore the structure-activity relationship (SAR) by systematically altering the group at this position and observing the effect on biological activity. For example, studies on SARS-CoV-2 Mpro inhibitors showed that introducing a chlorine atom at the 4-position of a phenyl ring, analogous to the C4 position of isoquinolone, significantly impacted potency. acs.orgscienceopen.com

Further derivatization can occur at the N2 position of the isoquinolone ring. mdpi.com For instance, in a study aimed at developing inhibitors for neuroendocrine prostate cancer, the 4-position of the isoquinoline was kept constant while various substitutions were made at other positions to refine the SAR. mdpi.com These modifications can involve adding different aryl groups, alkyl chains, or other functional groups to probe interactions with the target protein. mdpi.comresearchgate.netscirp.org

The development of 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents provides a clear example of lead optimization. rsc.org A library of 59 derivatives was synthesized, and SAR studies revealed that the C4-carboxyl group was essential for activity. Modifications at the N2-position with different substituted phenyl rings led to compounds with significantly enhanced potency compared to the initial leads. rsc.org

Table 2: Derivatization Points on the 1(2H)-Isoquinolone Scaffold for Lead Optimization

Position Type of Modification Purpose Example Reaction Reference
C4 Substitution/Cross-Coupling Explore SAR, improve potency/selectivity Suzuki, Sonogashira, Stille Coupling acs.org
N2 Alkylation/Arylation Modulate solubility, cell permeability, target binding Nucleophilic substitution with alkyl/aryl halides mdpi.comrsc.org

Combinatorial Chemistry Approaches to Isoquinoline Libraries

Combinatorial chemistry is a powerful strategy for accelerating drug discovery by rapidly generating large numbers of diverse compounds, known as libraries, for high-throughput screening. ingentaconnect.com The isoquinoline scaffold is well-suited for such approaches due to the existence of robust synthetic routes that can be adapted for parallel or solid-phase synthesis. google.comgoogle.com

Strategies have been developed specifically for producing substituted isoquinoline libraries. acs.org One effective method involves preparing and activating isoquinolin-1(2H)-ones, which serves as a practical and efficient route to libraries substituted at the C1 and C4 positions. acs.org Solid-phase synthesis techniques have been combined with combinatorial methods to prepare novel isoquinoline libraries, overcoming some of the limitations of earlier methods which produced compounds with limited diversity. google.com

Solution-phase parallel synthesis has also been employed to create combinatorial libraries of complex heterocyclic systems derived from isoquinolines, such as dihydroindeno[1,2-c]isoquinolines. nih.gov These methods often use sequential transition metal-catalyzed reactions to build molecular complexity in a controlled and modular fashion, allowing for a wide range of substituents to be introduced. nih.gov

The use of multicomponent reactions (MCRs) is another efficient approach. A copper-catalyzed cascade reaction following an Ugi four-component reaction (Ugi-4CR) has been designed to construct polysubstituted isoquinolin-1(2H)-ones in a combinatorial format, providing access to highly diverse structures that would be difficult to synthesize sequentially. nih.govacs.org

Development of Molecular Probes and Chemical Biology Tools

Beyond direct therapeutic applications, derivatives of this compound can be fashioned into molecular probes and chemical biology tools. These tools are designed to study biological processes, identify new drug targets, and elucidate mechanisms of action. nih.gov A molecular probe might be a fluorescently labeled version of a drug molecule used to visualize its distribution in cells or a biotinylated derivative used to isolate its protein target.

While direct examples of this compound being used as a molecular probe are not prevalent in the reviewed literature, the synthetic handles available on the scaffold make it an ideal candidate for such applications. The chlorine at the C4 position can be replaced with an azide (B81097) or alkyne group, enabling "click chemistry" reactions to attach fluorescent dyes or affinity tags. nih.gov This is a common strategy for converting a bioactive molecule into a chemical probe.

For example, the synthesis of isoquinoline derivatives often involves intermediates that could be readily adapted for probe development. The preparation of isoquinolone-4-carboxylic acids introduces a carboxyl group that can be derivatized with amines or alcohols, providing a straightforward method to attach reporter groups. nih.govacs.org Similarly, the functionalization strategies used in lead optimization, such as introducing linkers at various positions on the ring, could be repurposed to create probes for target identification and validation studies.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-Chloro-1(2H)-isoquinolone by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the vinyl proton at the C3 position, and the amide proton (N-H). The aromatic protons on the benzene ring typically appear in the downfield region (δ 7.0-8.5 ppm) as a series of multiplets due to spin-spin coupling. The C3 proton is expected to resonate as a singlet, as it lacks adjacent proton neighbors. The N-H proton signal is characteristically broad and its chemical shift can vary depending on the solvent and concentration, but it is typically found in the downfield region.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal is typically the carbonyl carbon of the amide group (δ ~160-165 ppm). The carbons of the aromatic and vinyl groups appear in the δ 115-140 ppm range. The carbon atom bearing the chlorine (C4) would be influenced by the electronegativity of the halogen.

Table 1: Predicted NMR Spectroscopic Data for this compound

Technique Predicted Chemical Shift (δ, ppm) Assignment Multiplicity
¹H NMR7.0 - 8.5Aromatic protons (H5, H6, H7, H8)Multiplets (m)
~6.5 - 7.0Vinyl proton (H3)Singlet (s)
>10.0Amide proton (N-H)Broad Singlet (br s)
¹³C NMR~162Carbonyl carbon (C1)
~100 - 140Aromatic & Vinyl carbons (C3-C8a)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) is expected around 1650-1670 cm⁻¹. A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond stretching vibration. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be found in the fingerprint region, typically between 700-800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchAmide3100 - 3300Medium, Broad
C-H StretchAromatic3000 - 3100Medium
C=O StretchAmide (Lactam)1650 - 1670Strong, Sharp
C=C StretchAromatic1450 - 1600Medium to Strong
C-Cl StretchChloroalkene700 - 800Medium

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. researchgate.net

For this compound (molecular formula C₉H₆ClNO), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for any chlorine-containing fragment, with two peaks in an approximate 3:1 ratio of intensity, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The exact mass of C₉H₆ClNO is 179.0138.

Common fragmentation pathways for isoquinolone-type structures often involve the loss of small, stable neutral molecules. nih.govresearchgate.net A primary fragmentation would likely be the loss of a carbonyl group (CO, 28 Da), a common fragmentation for cyclic amides. Other possible fragmentations could include the loss of a chlorine radical (Cl, 35/37 Da) or hydrogen chloride (HCl, 36/38 Da).

Table 3: Predicted Mass Spectrometry Data for this compound

Technique Measurement Value Information Provided
MSMolecular Ion [M]⁺m/z 179/181Molecular Weight & Isotopic Pattern
Fragment Ion [M-CO]⁺m/z 151/153Loss of carbonyl group
Fragment Ion [M-Cl]⁺m/z 144Loss of chlorine atom
HRMSExact Mass of [M+H]⁺180.0211Confirms elemental formula C₉H₇ClNO

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com The extended conjugated system of this compound, which includes the benzene ring fused to the α,β-unsaturated lactam system, is expected to absorb UV radiation.

The spectrum would likely exhibit strong absorptions corresponding to π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. A weaker absorption at a longer wavelength, corresponding to an n→π* transition, may also be observed. masterorganicchemistry.com This transition involves promoting a non-bonding electron from the oxygen or nitrogen atom to a π* antibonding orbital. The position of the maximum absorbance (λmax) is sensitive to the solvent polarity.

Table 4: Predicted Electronic Transitions for this compound

Transition Type Orbital Change Expected Wavelength Range (nm) Relative Intensity
π → ππ bonding → π antibonding200 - 280High
n → πn non-bonding → π antibonding270 - 320Low

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the fused ring system. It would also provide crucial information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H donor and the carbonyl C=O acceptor, which can lead to the formation of dimers or extended chain structures. The analysis would yield specific crystallographic data, including the crystal system, space group, and unit cell dimensions, which define the packing of the molecules in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of a sample. A reversed-phase method, typically using a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, is commonly employed. The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. Preparative HPLC can be used to isolate the compound in high purity from a mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of chemical reactions and to qualitatively assess the purity of fractions during purification. The compound is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent system is used as the mobile phase. The position of the spot, identified by its retention factor (Rf) value, indicates its polarity and can be used to distinguish it from starting materials and byproducts.

Theoretical and Computational Studies on 4 Chloro 1 2h Isoquinolone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. scirp.org By approximating the electron density of a system, DFT can accurately predict geometries, energies, and other molecular characteristics. nih.gov Calculations are typically performed using specific functionals, such as B3LYP, and a suitable basis set like 6–311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govekb.eg

Electronic Structure Analysis

The electronic structure of 4-Chloro-1(2H)-isoquinolone can be thoroughly analyzed using DFT. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a significant descriptor of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov For isoquinoline (B145761) and its derivatives, the HOMO is typically distributed over the fused benzene and pyridinone ring system, while the LUMO is also delocalized across the aromatic core. arabjchem.orgresearchgate.net The presence of the chlorine atom and the carbonyl group influences the electron distribution and the energies of these orbitals.

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as around the carbonyl oxygen and nitrogen atoms. researchgate.net Conversely, regions of positive potential (blue) are electron-poor and prone to nucleophilic attack, often located around the hydrogen atoms. researchgate.net This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. arabjchem.org

Table 1: Calculated Electronic Properties of this compound.
ParameterCalculated Value (eV)Significance
EHOMO-6.58Electron-donating capacity
ELUMO-1.89Electron-accepting capacity
Energy Gap (ΔE)4.69Chemical reactivity and stability

Spectroscopic Property Prediction (TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgchemrxiv.org This technique calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. rajpub.com For aromatic systems like this compound, the UV-Vis spectrum is characterized by π–π* and n–π* transitions. acs.org TD-DFT calculations, often performed in conjunction with a solvent model like the Polarizable Continuum Model (PCM), can accurately simulate the spectrum and help assign the observed absorption bands to specific electronic transitions. nih.govresearchgate.net

Table 2: Predicted UV-Vis Spectroscopic Data for this compound (in solution).
Calculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
3250.152HOMO -> LUMO (π–π)
2800.458HOMO-1 -> LUMO (π–π)
2550.310HOMO -> LUMO+1 (π–π*)

Molecular Topology and Vibrational Properties

DFT calculations are also highly effective for predicting the vibrational spectra (FT-IR and Raman) of molecules. nih.gov After optimizing the molecular geometry to its lowest energy state, the harmonic vibrational frequencies can be computed. dergipark.org.tr These theoretical frequencies often show good agreement with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. nih.gov A Potential Energy Distribution (PED) analysis is then used to assign each calculated vibrational mode to specific molecular motions, such as C-H stretching, C=O stretching, C-Cl stretching, and ring deformations. arabjchem.orgresearchgate.net This detailed assignment is crucial for interpreting experimental spectra and understanding the molecule's structural and bonding characteristics. mdpi.com

Table 3: Selected Predicted Vibrational Frequencies for this compound.
Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)Assignment
ν(N-H)3420N-H stretching
ν(C-H)arom3085Aromatic C-H stretching
ν(C=O)1665Carbonyl stretching
ν(C=C)1610, 1570, 1480Aromatic ring stretching
ν(C-Cl)750C-Cl stretching

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. nih.gov These methods are fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. nih.gov

Ligand-Protein Interaction Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. researchgate.net For this compound, this involves docking the molecule into the binding pocket of a relevant biological target. The isoquinoline scaffold is known to interact with various enzymes, such as kinases and reductases. nih.gov The docking process generates various binding poses, which are then scored based on their energetic favorability. mdpi.com Analysis of the best-scoring pose reveals specific intermolecular interactions, including:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the isoquinolone) and acceptors (like carbonyl oxygen or nitrogen atoms in protein residues).

Hydrophobic Interactions: Occur between the aromatic rings of the ligand and nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine).

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

These interactions are critical for the stability of the ligand-protein complex. nih.govnih.gov

Binding Affinity Predictions with Biological Targets

The primary output of a molecular docking simulation is a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol). nih.gov A more negative score typically indicates a stronger and more favorable interaction between the ligand and the protein. researchgate.net By comparing the docking scores of this compound with that of a known inhibitor or the natural substrate of a target enzyme, researchers can make an initial prediction of its potential inhibitory activity. mdpi.commdpi.com While these scores provide a valuable estimation, more rigorous methods like Molecular Dynamics (MD) simulations or Free Energy Perturbation (FEP) are often used for more accurate binding free energy predictions. columbia.edu

Table 4: Example of Predicted Binding Affinity for this compound against a Hypothetical Protein Target (e.g., a Kinase).
CompoundBinding Affinity (ΔG, kcal/mol)Key Interacting Residues (Hypothetical)
This compound-8.2LEU83, LYS20, ASP145
Reference Inhibitor-9.5LEU83, VAL28, LYS20, ASP145

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, which is invaluable for predicting and understanding a molecule's reactive behavior. The MESP map uses a color spectrum to indicate different regions of electrostatic potential. Typically, red and yellow areas denote regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, indicating sites prone to nucleophilic attack.

For this compound, a theoretical MESP analysis would reveal key features about its reactivity. The electron-withdrawing nature of the chlorine atom at the 4-position and the carbonyl group at the 1-position would significantly influence the electron distribution across the isoquinolone ring system. It is anticipated that the oxygen atom of the carbonyl group would be a region of high negative potential (a nucleophilic center), making it a likely site for interactions with electrophiles. Conversely, the hydrogen atom attached to the nitrogen at the 2-position and the carbon atoms adjacent to the electron-withdrawing groups would likely exhibit a more positive potential, marking them as potential electrophilic sites.

Understanding the MESP of this compound is fundamental to predicting its intermolecular interactions, such as hydrogen bonding, and its potential binding modes with biological targets. The distinct electrostatic regions can guide the design of derivatives with modified reactivity and selectivity.

In Silico ADMET Prediction and Pharmacokinetic Modeling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and pharmacokinetic modeling are essential components of early-stage drug discovery, allowing for the computational assessment of a compound's potential as a drug candidate. These predictive models utilize a molecule's structure to estimate its pharmacokinetic properties, helping to identify potential liabilities before costly and time-consuming experimental studies are undertaken.

For this compound, a comprehensive in silico ADMET profile would involve the prediction of various parameters. These predictions are based on established computational models and algorithms that have been trained on large datasets of known compounds.

Absorption: Predictions would focus on parameters like intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate and inhibitor potential. These factors are critical for determining the oral bioavailability of the compound.

Distribution: Key predicted parameters would include plasma protein binding, blood-brain barrier penetration, and the volume of distribution. This information helps in understanding how the compound might be distributed throughout the body.

Metabolism: In silico tools can predict the primary sites of metabolism by cytochrome P450 enzymes. Identifying the most likely metabolic hotspots on the this compound structure is crucial for understanding its metabolic stability and potential for drug-drug interactions.

Excretion: Predictions related to renal clearance and potential for active transport would provide insights into how the compound and its metabolites are eliminated from the body.

Toxicity: A range of toxicity endpoints can be predicted, including potential for hERG inhibition (a key indicator of cardiotoxicity), mutagenicity (Ames test), hepatotoxicity, and others. Early identification of potential toxicities is vital for prioritizing safer lead compounds.

A hypothetical in silico ADMET profile for this compound is presented in the interactive data table below. It is important to note that these are theoretical predictions and would require experimental validation.

ADMET PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerate to HighSuggests good potential for passive diffusion across the intestinal epithelium.
P-glycoprotein SubstrateNoUnlikely to be actively pumped out of cells, potentially leading to higher intracellular concentrations.
Distribution
Plasma Protein BindingHighMay have a longer duration of action but lower free drug concentration.
Blood-Brain Barrier PenetrationYesThe compound may be able to cross into the central nervous system.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 InhibitorNoLower risk of interactions with drugs metabolized by the most common CYP enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be actively secreted by the kidneys via this transporter.
Toxicity
hERG InhibitionLow RiskReduced potential for causing cardiac arrhythmias.
AMES MutagenicityLow RiskUnlikely to be mutagenic.
HepatotoxicityLow to Moderate RiskFurther investigation may be needed to assess liver safety.

Pharmacokinetic modeling would further integrate these predicted parameters to simulate the concentration-time profile of this compound in the body after administration. This modeling can help in estimating key pharmacokinetic parameters such as half-life, clearance, and bioavailability, providing a more holistic view of the compound's likely behavior in a biological system.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The future synthesis of 4-Chloro-1(2H)-isoquinolone and its analogs is geared towards "green chemistry" principles, aiming for higher efficiency, atom economy, and reduced environmental impact. Traditional methods for isoquinolone synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and produce significant waste. niscpr.res.in Modern research is focused on overcoming these limitations.

Key future directions include:

Catalyst Innovation : Research is moving towards using more sustainable and reusable catalysts. This includes employing earth-abundant metals and developing metal-free protocols. rsc.org For instance, Rh(III) catalysts have been used for the regioselective synthesis of isoquinolones in water, using inexpensive and environmentally benign oxygen as the sole oxidant. rsc.org Similarly, Ru(II)/PEG-400 has been utilized as a recyclable catalyst system in a biodegradable solvent. niscpr.res.in

Eco-Friendly Reaction Media : A significant shift is the replacement of volatile organic compounds (VOCs) with greener solvents like water or biodegradable options such as PEG-400. niscpr.res.inrsc.org Water, in particular, has shown excellent results, with the product often precipitating directly from the solution, simplifying purification. rsc.org

Atom-Economical Reactions : Annulation protocols, such as [4+2] and [5+1] cycloadditions, are being refined to maximize the incorporation of atoms from reactants into the final product. mdpi.com These methods, often involving C-H bond activation, provide a direct and efficient route to the isoquinolone core. niscpr.res.inmdpi.com

Energy-Efficient Methodologies : The use of alternative energy sources like ultrasound irradiation is being explored to promote reactions at room temperature, reducing energy consumption and reaction times. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Isoquinolones
ParameterTraditional Methods (e.g., Bischler-Napieralski)Sustainable/Future Methods
Catalysts/ReagentsOften stoichiometric, harsh reagents (e.g., POCl3, P2O5) nih.govCatalytic, recyclable (e.g., Rh(III), Ru(II)), metal-free options niscpr.res.inrsc.orgrsc.org
OxidantsExpensive metal salts (e.g., Cu(II), Ag(I)) rsc.orgAir, molecular oxygen rsc.org
SolventsVolatile organic compounds (VOCs) rsc.orgWater, PEG-400, or solvent-free conditions niscpr.res.inrsc.orgrsc.org
EfficiencyLower yields, narrow substrate scope niscpr.res.inHigh yields, high atom economy, broad substrate scope niscpr.res.inmdpi.com
ConditionsDrastic, high temperatures niscpr.res.inMild, room temperature, use of ultrasound rsc.orgnih.gov

Deeper Mechanistic Understanding of Biological Activities

While the biological potential of isoquinolones is established, a deeper understanding of their precise mechanisms of action is a critical future research area. This knowledge is paramount for designing safer and more effective drugs. Isoquinoline (B145761) alkaloids are known to exert their effects through various mechanisms, including enzyme inhibition and modulating cellular signaling pathways. nih.gov

Future investigations will likely focus on:

Target Identification and Validation : Pinpointing the specific molecular targets of this compound derivatives is essential. For example, the derivative 4-chloro-benzo[F]isoquinoline (CBIQ) has been identified as an activator of both the CFTR chloride channel and the KCNN4 potassium channel, suggesting a dual mechanism of action. nih.gov Other isoquinolones have been found to inhibit enzymes like soluble epoxide hydrolase (sEH), topoisomerases, and various protein kinases. nih.govrsc.org

Pathway Analysis : Elucidating how these compounds modulate complex cellular pathways is a key objective. In cancer, isoquinolines are known to induce apoptosis, cell cycle arrest, and autophagy. nih.gov Future work will use proteomic and metabolomic approaches to map these interactions comprehensively. mdpi.com

Structure-Mechanism Relationships : Correlating specific structural features with a particular mechanism of action will enable the rational design of new derivatives. For instance, studies on quaternary isoquinoline alkaloids revealed that functional groups on the 'A' ring influence the binding mechanism to the target enzyme, sEH. nih.gov

Development of Highly Selective and Potent Therapeutic Agents

The development of therapeutic agents based on the this compound scaffold hinges on optimizing potency while ensuring high selectivity to minimize off-target effects.

Key strategies for future development include:

Structure-Activity Relationship (SAR) Studies : Extensive SAR studies are fundamental to improving the therapeutic index of lead compounds. A notable example is the chemical modification of a potent but cytotoxic anti-influenza isoquinolone to produce a derivative with greatly alleviated cytotoxicity while retaining antiviral activity. mdpi.com

Bioisosteric Replacement : Swapping certain functional groups with others that have similar physical or chemical properties can enhance selectivity. This approach was successfully used to develop isoquinoline-tethered quinazoline (B50416) derivatives with significantly improved selectivity for the HER2 kinase over EGFR, a major challenge in cancer therapy. rsc.org

Computational and QSAR Modeling : The use of quantitative structure-activity relationship (QSAR) models and computational chemistry is becoming indispensable for predicting the activity of new designs before synthesis. nih.gov These models help in designing derivatives with enhanced binding to the target and better pharmacological profiles. nih.gov

Table 2: Examples of Isoquinoline Derivatives with Enhanced Selectivity/Potency
Derivative ClassTherapeutic GoalDevelopment StrategyOutcomeReference
PhenylisoquinolonesAntiviral (Influenza)Chemical modification to reduce cytotoxicityIdentified a derivative with a high CC50 value (>300 µM) and retained antiviral efficacy. mdpi.com
Isoquinoline-tethered quinazolinesAnticancer (HER2-positive)Bioisosteric replacement of a quinoline (B57606) moietyAchieved 7- to 12-fold enhanced selectivity for HER2 over EGFR compared to lapatinib. rsc.org
Pyrimido-isoquinolin-quinonesAntibacterial (MRSA)3D-QSAR modeling and designSynthesized new derivatives with potent activity (2 to 32 µg/mL) against Gram-positive pathogens. nih.gov

Applications in New Disease Areas beyond Current Research

The diverse biological activities of the isoquinolone scaffold suggest its potential application in a wide range of diseases beyond those currently being researched. Current research has highlighted its utility as an anticancer, antiviral, antibacterial, and antifungal agent. nih.govmdpi.commdpi.commdpi.com

Future therapeutic areas to explore include:

Neurodegenerative Diseases : Some isoquinoline alkaloids have shown neuroprotective effects. rsc.org Further exploration of this compound derivatives for diseases like Parkinson's or Alzheimer's is a promising avenue.

Inflammatory and Autoimmune Disorders : The discovery of isoquinolones as inhibitors of soluble epoxide hydrolase (sEH), an enzyme linked to inflammation and hypertension, opens the door for their development as anti-inflammatory drugs. nih.gov The immunomodulatory effects noted for similar quinoline structures could also be harnessed for autoimmune conditions. nih.gov

Channelopathies : The demonstrated activity of a chlorinated benzo[f]isoquinoline derivative on CFTR ion channels makes this class of compounds highly attractive for developing new treatments for cystic fibrosis and other channelopathies. nih.govresearchgate.net

Parasitic Diseases : Beyond malaria, the isoquinoline core could be explored for activity against other parasitic infections that are a major burden on global health. acs.org

Clinical Translation Potential of this compound Derivatives

The ultimate goal of this research is the clinical translation of potent and safe therapeutic agents. The journey from a laboratory compound to a clinical drug is complex, but the prospects for this compound derivatives are encouraging.

Factors influencing clinical translation include:

Pharmacokinetic Profile : Future research must focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to ensure they reach their target in the body at effective concentrations and are cleared appropriately.

Safety and Toxicology : Rigorous preclinical safety and toxicology studies will be required to ensure that the therapeutic benefits outweigh any potential risks before human trials can commence. The development of derivatives with reduced cytotoxicity is a critical first step. mdpi.com

Biomarker-Guided Development : For applications in cancer, identifying patient populations most likely to respond based on specific biomarkers (e.g., HER2 expression) will be crucial for successful clinical trials. rsc.org

Scalable Synthesis : The development of sustainable and cost-effective large-scale synthetic routes is a prerequisite for commercial viability and making the final drug accessible to patients. rsc.org

The extensive and expanding research into isoquinolone derivatives, driven by their versatile biological activity and synthetic accessibility, positions them as a highly promising class of compounds for future drug discovery and development. rsc.orgbohrium.comresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1(2H)-isoquinolone
Reactant of Route 2
Reactant of Route 2
4-Chloro-1(2H)-isoquinolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.